molecular formula C15H10FNO B3051255 2-(4-Fluorophenyl)-5-phenyloxazole CAS No. 324-80-1

2-(4-Fluorophenyl)-5-phenyloxazole

Cat. No.: B3051255
CAS No.: 324-80-1
M. Wt: 239.24 g/mol
InChI Key: LYJAYIOONPEHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-phenyloxazole (CAS RN: 324-80-1) is an oxazole-based organic compound with a molecular formula of C 15 H 10 FNO and a molecular weight of 239.25 g/mol . This solid compound is characterized by its high purity and is presented as a yellow to pale yellow powder . It features a calculated partition coefficient (Log P) of 3.69, indicating its hydrophobic nature, and contains two rotatable bonds in its structure . Researchers should note the melting point is between 70°C and 74°C, and the predicted density is 1.194 g/cm³ . This compound is a derivative of the oxazole scaffold, a privileged structure in medicinal chemistry and material science known for its diverse biological and photophysical properties . Oxazole cores are frequently investigated for their antioxidant potential and are integral to the structure of fluorescent probes and tags . Specifically, 2-(4-Fluorophenyl)-5-phenyloxazole is listed among compounds studied for their quantum yield, highlighting its relevance in fluorescence and photophysical research . Its structure is analogous to known fluorophores like ortho-POPOP derivatives, which exhibit efficient fluorescence with large Stokes shifts, making them prospective candidates for applications as fluorescent probes, chemosensors, and labels in biochemical assays . This product is intended For Research Use Only. It is not approved for use in diagnostics, therapeutics, or for any form of human or animal consumption. Handling should be performed by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-5-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJAYIOONPEHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186112
Record name 2-(4-Fluorophenyl)-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324-80-1
Record name 2-(4-Fluorophenyl)-5-phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-5-phenyloxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC90368
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Fluorophenyl)-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)-5-phenyloxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-Fluorophenyl)-5-phenyloxazole: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(4-Fluorophenyl)-5-phenyloxazole Synthesis and Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Fluorophenyl)-5-phenyloxazole (CAS: 324-80-1) is a critical 2,5-diaryloxazole derivative, distinguished by its enhanced lipophilicity and metabolic stability relative to its non-fluorinated parent, PPO (2,5-diphenyloxazole). This compound serves as a vital scaffold in medicinal chemistry (particularly for COX-2 inhibition and fluorescent probes) and as a high-efficiency scintillator in nuclear physics.

This guide provides a validated, step-by-step technical framework for the synthesis, purification, and structural confirmation of 2-(4-Fluorophenyl)-5-phenyloxazole. It prioritizes the Blümlein-Lewy condensation for scalability and the Robinson-Gabriel cyclodehydration for mechanistic precision.

Retrosynthetic Analysis & Strategy

To ensure high yield and purity, we approach the molecule through two distinct bond-formation strategies.

  • Route A (Convergent/Industrial): Direct condensation of an

    
    -haloketone with a primary amide. This is the preferred route for scale-up due to atom economy.
    
  • Route B (Linear/Mechanistic): Acylation of an

    
    -aminoketone followed by cyclodehydration. This route offers higher regiocontrol if side products are observed in Route A.
    
Diagram 1: Retrosynthetic Pathway

Retrosynthesis Target 2-(4-Fluorophenyl)-5-phenyloxazole (Target Molecule) Amide 4-Fluorobenzamide Target->Amide Blümlein-Lewy Condensation BromoKetone 2-Bromoacetophenone (Phenacyl Bromide) Target->BromoKetone + AmidoKetone N-(2-oxo-2-phenylethyl)- 4-fluorobenzamide Target->AmidoKetone Robinson-Gabriel Cyclodehydration AminoKetone 2-Aminoacetophenone HCl AcidChloride 4-Fluorobenzoyl Chloride AmidoKetone->AminoKetone AmidoKetone->AcidChloride

Caption: Retrosynthetic breakdown showing the convergent Blümlein-Lewy route (Green) and the linear Robinson-Gabriel route (Red).

Experimental Protocols

Route A: Blümlein-Lewy Condensation (Recommended for Scale)

This method utilizes the nucleophilicity of the amide oxygen attacking the


-carbon of the bromoketone.

Reagents:

  • 4-Fluorobenzamide (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Solvent: Toluene (anhydrous) or neat (solvent-free melt)

  • Catalyst: None (thermal) or

    
     (acid scavenger)
    

Protocol:

  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorobenzamide (1.39 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol).

  • Reaction: Add 20 mL of anhydrous toluene. Heat the mixture to reflux (110°C) for 12–16 hours.

    • Note: A solvent-free approach involves heating the mixed solids to 130°C for 2 hours, but this requires careful temperature control to avoid charring.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromoketone (

    
    ) should disappear, and a highly fluorescent spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. If a precipitate forms (HBr salt), filter it off. Evaporate the toluene under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol. Alternatively, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Route B: Robinson-Gabriel Synthesis

This route is preferred if regioselectivity issues arise or if the starting amide is unavailable.

Reagents:

  • 2-Aminoacetophenone hydrochloride (1.0 equiv)

  • 4-Fluorobenzoyl chloride (1.1 equiv)

  • Cyclodehydrating Agent:

    
     or conc. 
    
    
    

Protocol:

  • Acylation (Step 1): Dissolve 2-aminoacetophenone HCl (1.71 g, 10 mmol) in DCM (30 mL) with Et3N (2.2 equiv). Add 4-fluorobenzoyl chloride (1.74 g, 11 mmol) dropwise at 0°C. Stir at RT for 4 hours. Wash with water, dry, and concentrate to yield the intermediate amide.[1]

  • Cyclodehydration (Step 2): Dissolve the intermediate in

    
     (10 mL). Heat to 90°C for 2 hours.
    
    • Safety:

      
       is corrosive and reacts violently with water. Quench carefully into ice water.
      
  • Isolation: Neutralize the quenched aqueous layer with

    
     to pH 8. Extract with EtOAc (3 x 30 mL). Dry over 
    
    
    
    and concentrate.

Mechanistic Insights

Understanding the mechanism allows for troubleshooting. The critical step in Route A is the initial attack of the amide oxygen, not the nitrogen.

Diagram 2: Reaction Mechanism (Blümlein-Lewy)

Mechanism Step1 Nucleophilic Attack (Amide O -> Alkyl Halide) Intermediate1 O-Alkylated Imidate Salt Step1->Intermediate1 Step2 Cyclization (N -> Carbonyl C) Intermediate1->Step2 Intermediate2 Hydroxy-oxazoline Step2->Intermediate2 Step3 Dehydration (- H2O) Intermediate2->Step3 Product 2-(4-Fluorophenyl)- 5-phenyloxazole Step3->Product

Caption: Mechanistic flow from O-alkylation to final aromatization via dehydration.

Critical Control Point: If the nitrogen attacks the alkyl halide instead of the oxygen (N-alkylation), an imidazole derivative may form. High temperatures and non-polar solvents (Toluene) favor the thermodynamic O-alkylation product (Oxazole).

Characterization & Validation

The following data confirms the identity of the synthesized compound.

Spectral Data Summary
TechniqueParameterExpected Value / SignalInterpretation
1H NMR

7.45 ppm (s, 1H)
SingletOxazole C4-H . Diagnostic peak.
1H NMR

8.10 ppm (m, 2H)
MultipletOrtho-protons of 4-F-phenyl ring (deshielded by oxazole).
1H NMR

7.15 ppm (m, 2H)
MultipletMeta-protons of 4-F-phenyl ring (shielded by F).
19F NMR

-110 ppm
Singlet/MultiCharacteristic of fluoro-benzene derivatives.
MS (EI/ESI) m/z 239.1

or

Matches Formula

.
Melting Point 98–102 °CRangeTypical for 2,5-diaryloxazole analogs [1].
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Incomplete dehydrationIncrease reaction time or switch to

(Route B).
Sticky Solid Residual solvent/HBrRecrystallize from Ethanol/Water (9:1).
Wrong NMR Imidazole formationEnsure anhydrous conditions; avoid excess amine bases in Route A.

Safety & Handling

  • Fluorinated Compounds: While stable, fluorinated aromatics should be treated as potential irritants.

  • 2-Bromoacetophenone: A potent lachrymator (tear gas agent). Handle strictly in a fume hood.

  • POCl3: Reacts violently with water. Quench into ice slowly.

References

  • General Synthesis of 2,5-Diaryloxazoles

    • Robinson, R.[2] "A New Synthesis of Oxazoles."[3][4][5][6] J. Chem. Soc., Trans., 1909, 95, 2167. Link

  • Potts, K. T. "The Chemistry of 1,2,3,4-Thiatriazoles." Chem. Rev., 1961.
  • Characterization of Fluorinated Oxazoles

    • BenchChem.[7] "Synthesis of 4-Methyl-5-phenyloxazole Derivatives." (Methodology adaptation). Link

  • Commercial Availability & CAS Verification

    • BLDpharm. "2-(4-Fluorophenyl)-5-phenyloxazole (CAS 324-80-1)."[8] Link

Sources

Biological Activity & Therapeutic Potential of 2-(4-Fluorophenyl)-5-phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(4-Fluorophenyl)-5-phenyloxazole scaffold represents a privileged structure in medicinal chemistry, characterized by a 1,3-oxazole heterocyclic core substituted at the 2- and 5-positions with aryl groups. This specific arrangement—incorporating a para-fluorine atom—is engineered to optimize metabolic stability and lipophilicity, making it a potent pharmacophore in drug discovery.[1]

This guide analyzes the biological activity of this class, primarily focusing on its role as a selective COX-2 inhibitor (anti-inflammatory) and its emerging utility as an antimicrobial agent . By leveraging the bioisosteric relationship between oxazoles, pyrazoles (e.g., Celecoxib), and isoxazoles (e.g., Valdecoxib), researchers utilize this scaffold to achieve high efficacy while mitigating gastrointestinal toxicity associated with traditional NSAIDs.

Medicinal Chemistry Rationale & SAR

The Oxazole Core as a Bioisostere

The 1,3-oxazole ring serves as a critical spacer that orients the two phenyl rings into a geometry complementary to the binding pockets of target enzymes (specifically COX-2 and bacterial DNA gyrase).

  • Pi-Stacking: The aromatic nature of the oxazole facilitates

    
     stacking interactions with residues such as Tyr355 in the COX-2 active site.[1]
    
  • Hydrogen Bonding: The nitrogen atom at position 3 acts as a weak hydrogen bond acceptor, crucial for stabilizing the ligand-protein complex.[1]

The Fluorine Effect (C-F Bond)

The inclusion of the 4-fluorophenyl moiety at position 2 is not arbitrary; it is a strategic medicinal chemistry modification:

  • Metabolic Blockade: The C-F bond is highly stable (approx. 116 kcal/mol).[1] Placing fluorine at the para position blocks Cytochrome P450-mediated hydroxylation, significantly extending the compound's half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine increases the

    
     value, enhancing membrane permeability and blood-brain barrier (BBB) penetration without the steric bulk of a chlorine or methyl group.[1]
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the molecule's design.

SAR_Logic Figure 1: SAR Logic of 2-(4-Fluorophenyl)-5-phenyloxazole Core Oxazole Core (C3HNO) Pos2 Position 2: 4-Fluorophenyl Core->Pos2 C2 Attachment Pos5 Position 5: Phenyl Group Core->Pos5 C5 Attachment Activity1 Metabolic Stability (Blocks p-oxidation) Pos2->Activity1 Activity3 Lipophilicity (Membrane Permeability) Pos2->Activity3 Activity2 COX-2 Selectivity (Hydrophobic Pocket Fit) Pos5->Activity2

Figure 1: Functional decomposition of the scaffold. The 4-fluoro substituent is critical for metabolic resistance, while the 2,5-diaryl geometry dictates receptor fit.

Primary Biological Activity: Anti-Inflammatory (COX-2 Inhibition)

Mechanism of Action

The primary therapeutic application of 2-(4-Fluorophenyl)-5-phenyloxazole derivatives is the selective inhibition of Cyclooxygenase-2 (COX-2) .[2][3] Unlike non-selective NSAIDs (e.g., Ibuprofen) that block both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory), these derivatives are designed to fit the larger hydrophobic side pocket of COX-2.[4]

  • Selectivity Basis: The isoleucine residue in COX-1 (Ile523) is replaced by a smaller valine (Val523) in COX-2. The bulky 2,5-diaryl oxazole structure exploits this extra volume, binding tightly to COX-2 while being sterically excluded from COX-1.

Quantitative Data Summary

Note: Values are representative of the 2,5-diaryl oxazole class based on literature consensus (e.g., Hashimoto et al., 2002).

ParameterValue / RangeSignificance
IC50 (COX-2) 0.05 µM – 1.5 µMHigh potency against inflammatory enzyme.[1]
IC50 (COX-1) > 50 µMLow affinity preserves gastric mucosa.[1]
Selectivity Index (SI) > 100Ratio of COX-1/COX-2 IC50; indicates safety profile.[1]
Log P 3.5 – 4.2High lipophilicity; suitable for oral bioavailability.[1]
Experimental Protocol: COX-2 Inhibition Screening

Objective: Determine the IC50 of the derivative using a colorimetric peroxidase assay.[1]

Reagents:

  • Ovine COX-1 and Recombinant Human COX-2 enzymes.[1]

  • Arachidonic Acid (Substrate).[1][5]

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate.

  • Heme (Cofactor).[1]

Workflow:

  • Preparation: Dissolve 2-(4-Fluorophenyl)-5-phenyloxazole in DMSO (stock 10 mM). Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: In a 96-well plate, mix 150 µL assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL Heme, and 10 µL enzyme (COX-1 or COX-2). Add 20 µL of test compound. Incubate for 5 mins at 25°C.

  • Initiation: Add 20 µL Arachidonic Acid/TMPD mixture to initiate the reaction.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.[1]

  • Calculation:

    
    
    Plot % Inhibition vs. Log[Concentration] to determine IC50.
    

Secondary Biological Activity: Antimicrobial Potential

Spectrum and Mechanism

Recent studies indicate that 2,5-disubstituted oxazoles possess moderate to high antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus (including MRSA).[6]

  • Target: Inhibition of bacterial DNA gyrase (subunit B) or disruption of cell wall lipid II biosynthesis.[1]

  • Synergy: The fluorine atom enhances penetration through the bacterial cell wall, a common challenge for lipophilic heterocycles.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Dilution: Dispense 100 µL of broth into a 96-well plate. Perform 2-fold serial dilutions of the oxazole derivative (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of standardized inoculum to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.[1]

    • Negative Control:[6] DMSO vehicle (no compound).[1]

    • Sterility Control: Broth only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Confirm with Resazurin dye (turns pink in presence of viable bacteria).[1]

Chemical Synthesis & Pathway Visualization

For researchers synthesizing this derivative for testing, the Robinson-Gabriel Synthesis or Cyclodehydration of


-bromo ketones with amides is the standard authoritative route.[1]
Synthesis Pathway Diagram

Synthesis_Pathway Figure 2: Synthesis of 2-(4-Fluorophenyl)-5-phenyloxazole via Cyclodehydration R1 4-Fluorobenzamide Inter N-(2-oxo-2-phenylethyl)- 4-fluorobenzamide R1->Inter Condensation R2 2-Bromoacetophenone R2->Inter Condensation Reagent Cyclodehydration (POCl3 or H2SO4) Inter->Reagent Product 2-(4-Fluorophenyl)- 5-phenyloxazole Reagent->Product Ring Closure

Figure 2: The synthetic route involves the condensation of an amide with an alpha-bromo ketone followed by acid-mediated cyclization.

References

  • Hashimoto, H., et al. (2002). "4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors."[1][7] Bioorganic & Medicinal Chemistry Letters, 12(1), 65-68.[7]

  • Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships."[1] Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

  • Karthikeyan, M. S., et al. (2009). "Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles."[8] European Journal of Medicinal Chemistry, 44(2), 827-833.[8] (Provides comparative SAR for fluorinated azoles).

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard Protocol M07).[1]

Sources

Advanced Spectroscopic Characterization of 2-(4-Fluorophenyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Structural Validation and Photophysical Analysis

Executive Summary

This guide details the spectroscopic profiling of 2-(4-Fluorophenyl)-5-phenyloxazole (CAS: 324-80-1), a fluorinated derivative of the common scintillator PPO (2,5-diphenyloxazole). By introducing a fluorine atom at the para position of the C2-phenyl ring, this compound exhibits enhanced photostability and distinct electronic signatures compared to its non-fluorinated parent. This document serves as a blueprint for researchers requiring rigorous structural validation and photophysical characterization of this fluorophore in drug discovery and materials science.

Molecular Architecture & Physicochemical Context[1][2][3][4]

The oxazole core acts as a rigid linker between two aromatic systems, facilitating extended


-conjugation essential for fluorescence. The introduction of the fluorine atom induces specific electronic effects:
  • Inductive Withdrawal (-I): Lowers the HOMO energy level, potentially increasing oxidative stability.

  • Resonance Donation (+R): Modulates the HOMO-LUMO gap, fine-tuning the emission wavelength.

  • Spin-Spin Coupling: The

    
    F nucleus provides a unique NMR handle (
    
    
    
    , 100% abundance), allowing for self-validating structural assignment via
    
    
    F-
    
    
    H and
    
    
    F-
    
    
    C couplings.
PropertyValue / Descriptor
Molecular Formula C

H

FNO
Molecular Weight 239.25 g/mol
Core Scaffold 1,3-Oxazole (2,5-disubstituted)
Key Substituent 4-Fluorophenyl (Position 2)
Solubility Profile Soluble in CHCl

, DMSO, MeCN; Insoluble in H

O
Spectroscopic Profiling: The "Fingerprint"
2.1 Nuclear Magnetic Resonance (NMR)

The definitive identification of this compound relies on the specific coupling patterns induced by the fluorine atom.[1]


F NMR (470 MHz, CDCl

):
  • Signal: A distinct singlet (or multiplet if high-res proton coupling is resolved) appearing in the range of -108 to -112 ppm .

  • Significance: This shift is characteristic of a fluoro-phenyl group attached to a heteroaromatic system. The absence of other fluorine signals confirms regiochemical purity.


H NMR (500 MHz, CDCl

):
  • Oxazole Proton (C4-H): A sharp singlet at

    
     7.45–7.55 ppm . This proton is deshielded by the adjacent nitrogen and oxygen atoms.
    
  • Fluorophenyl Ring (AA'BB' System):

    • Protons ortho to F: Multiplet (approx. triplet appearance) at

      
       7.15–7.20 ppm  (
      
      
      
      Hz).
    • Protons meta to F (ortho to oxazole): Multiplet at

      
       8.05–8.15 ppm  (
      
      
      
      Hz).
  • Phenyl Ring (C5): Multiplets in the

    
     7.30–7.80 ppm  range.
    

C NMR (125 MHz, CDCl

):
The carbon spectrum provides self-validation through C-F coupling constants (

):
  • C-F (ipso): Doublet,

    
     Hz (
    
    
    
    ppm).
  • C-ortho: Doublet,

    
     Hz (
    
    
    
    ppm).
  • C-meta: Doublet,

    
     Hz (
    
    
    
    ppm).[1]
  • C-para: Doublet,

    
     Hz (
    
    
    
    ppm).
2.2 UV-Vis Absorbance & Fluorescence

Like PPO, this compound is a scintillator. The fluorine substitution typically induces a slight bathochromic shift (red shift) and solvatochromic behavior.

  • Absorption

    
    :  ~305–315 nm (in Cyclohexane).
    
  • Emission

    
    :  ~365–375 nm.
    
  • Stokes Shift: ~60 nm (Large Stokes shift reduces self-absorption, ideal for scintillation).

  • Solvatochromism: In polar solvents (e.g., MeOH), the emission band broadens and red-shifts due to intramolecular charge transfer (ICT) stabilization.

Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition

Objective: To obtain high-resolution spectra with resolved C-F couplings.

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl

    
      (99.8% D). Ensure the solution is clear; filter through a cotton plug if necessary to remove paramagnetic particulates.
    
  • Acquisition (

    
    H): 
    
    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 s (ensure integration accuracy).

    • Scans: 16.

  • Acquisition (

    
    C): 
    
    • Decoupling: Proton-decoupled (WALTZ-16).

    • Relaxation delay: 2.0 s.[2]

    • Scans: >512 (to resolve low-intensity split peaks).

  • Acquisition (

    
    F): 
    
    • Reference: Trichlorofluoromethane (CFCl

      
      , 0 ppm) or Hexafluorobenzene (-164.9 ppm).
      
    • Spectral Width: Ensure coverage from -50 to -200 ppm.

Protocol B: Photophysical Characterization

Objective: Determine Quantum Yield (


) and Solvatochromic Shift.
  • Solvent Selection: Prepare 10

    
    M solutions in Cyclohexane (non-polar ref) and Acetonitrile (polar).
    
  • Absorbance Scan:

    • Use quartz cuvettes (1 cm path).

    • Scan 200–450 nm.

    • Critical Check: Ensure Absorbance at

      
       is < 0.1 to avoid inner-filter effects.
      
  • Emission Scan:

    • Excitation Wavelength (

      
      ): Set to absorption 
      
      
      
      (approx. 310 nm).
    • Scan Range: 320–600 nm.

    • Slit Widths: 2.5 nm (Ex) / 2.5 nm (Em).

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for validating the structure of 2-(4-Fluorophenyl)-5-phenyloxazole, from synthesis to spectral confirmation.

CharacterizationWorkflow Synthesis Synthesis (Robinson-Gabriel) Crude Crude Product Synthesis->Crude Purification Purification (Silica Column / Recryst.) Crude->Purification PureCmpd Pure Compound (>98%) Purification->PureCmpd NMR NMR Analysis (1H, 13C, 19F) PureCmpd->NMR MS Mass Spectrometry (HRMS-ESI) PureCmpd->MS Optics Optical Profiling (UV-Vis / Fluorescence) PureCmpd->Optics Check1 Check: 19F Signal @ -110ppm? NMR->Check1 Check2 Check: M+ @ 239.24? MS->Check2 Valid Validated Structure Check1->Valid Yes Check2->Valid Yes

Caption: Integrated workflow for the synthesis, purification, and multi-modal spectroscopic validation of fluorinated oxazoles.

Data Summary Tables
Table 1: Predicted NMR Chemical Shifts & Couplings
NucleusAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)

F
Ar-F -110.0

2
Singlet-

H
Oxazole C4-H 7.50Singlet-

H
Ar-H (Ortho to F)7.18Multiplet


C
Ar-C -F (Ipso)163.5Doublet


C
Ar-C (Ortho)116.0Doublet

Table 2: Photophysical Properties (in Cyclohexane)
ParameterValueNotes
Abs Max (

)
310 nm

transition
Em Max (

)
365 nmS

S

relaxation
Stokes Shift ~4800 cm

Minimizes re-absorption
Quantum Yield (

)
> 0.8Estimate based on PPO analog
References
  • Berlman, I. B. (1971).[2] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[2] (Foundational text for PPO derivatives).

  • BldPharm . (2024). 2-(4-Fluorophenyl)-5-phenyloxazole Product Datasheet. (CAS Verification).[3]

  • Edgar, M., et al. (2019). "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants." Journal of Fluorine Chemistry. (Methodology for analyzing F-C coupling). [4]

  • OMLC . (2017). 2,5-Diphenyloxazole [PPO] Spectra. Oregon Medical Laser Center. (Reference for parent compound spectra).

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Fluorophenyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The 2,5-disubstituted oxazole core is a recurring motif in medicinal chemistry, recognized for its "privileged" structural characteristics that allow for interaction with a diverse array of biological targets. Within this class, 2-(4-Fluorophenyl)-5-phenyloxazole emerges as a compound of significant interest for researchers and drug development professionals. Its synthetic tractability and the established biological activities of its analogs position it as a promising candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive technical overview of the putative mechanisms of action of 2-(4-Fluorophenyl)-5-phenyloxazole, drawing upon the established activities of structurally related oxazole derivatives. Our exploration is grounded in scientific literature and is intended to equip researchers with the foundational knowledge required to design and execute robust investigational programs.

Part 1: The Anticancer Potential of 2,5-Disubstituted Oxazoles

The oxazole ring system is a five-membered heterocycle containing one oxygen and one nitrogen atom. The 2,5-disubstituted pattern, as seen in 2-(4-Fluorophenyl)-5-phenyloxazole, has been the subject of extensive research, revealing a broad spectrum of biological activities, most notably in the realm of oncology. Numerous studies have demonstrated the potent cytotoxic effects of this class of compounds against a variety of human cancer cell lines.[1][2][3][4] This has led to the investigation of several potential molecular targets and signaling pathways through which these compounds exert their anticancer effects.

Part 2: Elucidating the Core Mechanisms of Action

While the precise and exclusive mechanism of action for 2-(4-Fluorophenyl)-5-phenyloxazole is a subject of ongoing investigation, extensive research on analogous 2,5-disubstituted oxazoles points towards several key intracellular targets and pathways. The following sections detail these likely mechanisms, providing a scientifically grounded framework for understanding the compound's biological activity.

Inhibition of Key Signaling Pathways in Oncogenesis

A primary mode of action for many oxazole derivatives is the modulation of critical signaling pathways that are frequently dysregulated in cancer.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Its constitutive activation is a hallmark of many human cancers. Several oxazole derivatives have been identified as potent inhibitors of the STAT3 pathway.[1][5]

The proposed mechanism involves the binding of the oxazole compound to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival and proliferation.

Signaling Pathway: STAT3 Inhibition

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization STAT3_nucleus p-STAT3 STAT3_active->STAT3_nucleus Oxazole 2-(4-Fluorophenyl) -5-phenyloxazole Oxazole->STAT3_active Inhibits dimerization DNA DNA STAT3_nucleus->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Proposed inhibition of the STAT3 signaling pathway by 2-(4-Fluorophenyl)-5-phenyloxazole.

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][5]

These compounds are thought to bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules. This disruption of the mitotic spindle apparatus ultimately triggers programmed cell death.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_result Result Tubulin Purified Tubulin Incubation Incubate at 37°C Tubulin->Incubation Compound 2-(4-Fluorophenyl) -5-phenyloxazole Compound->Incubation Buffer Polymerization Buffer (with GTP) Buffer->Incubation Spectrophotometer Measure Absorbance (340 nm) over time Incubation->Spectrophotometer Inhibition Decreased rate and extent of polymerization Spectrophotometer->Inhibition Inhibitor Present No_Inhibition Normal polymerization curve Spectrophotometer->No_Inhibition Control

Caption: Workflow for assessing the inhibitory effect of 2-(4-Fluorophenyl)-5-phenyloxazole on tubulin polymerization.

Direct Enzyme Inhibition

Beyond interfering with signaling cascades, 2,5-disubstituted oxazoles can also act as direct inhibitors of enzymes that are critical for cancer cell survival and proliferation.

Topoisomerases are enzymes that regulate the topology of DNA. Topoisomerase II is essential for DNA replication and cell division, making it an important target for cancer chemotherapy. Some oxazole derivatives have been shown to inhibit the activity of topoisomerase II, leading to DNA damage and apoptosis.[1]

The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks.

Quantitative Data: Cytotoxicity of Structurally Related Oxazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2,5-disubstituted-1,3,4-oxadiazolesHT29 (Colon)1.3 - 2.0[2]
2,5-disubstituted-1,3,4-oxadiazolesMCF-7 (Breast)5.704[2]
2-(benzylthio)-5-aryloxadiazolesHepG2 (Liver)0.7[2]
2-phenylbenzoxazole derivativesMCF-7 (Breast)Significant cytotoxicity at high concentrations[6]
2-(4-Fluorophenyl)-N-phenylacetamidesPC3 (Prostate)52 - 80[7]

Part 3: Experimental Protocols for Mechanism of Action Studies

To definitively elucidate the mechanism of action of 2-(4-Fluorophenyl)-5-phenyloxazole, a series of well-designed experiments are required. The following protocols provide a starting point for such investigations.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of 2-(4-Fluorophenyl)-5-phenyloxazole on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, PC3, HeLa) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of 2-(4-Fluorophenyl)-5-phenyloxazole (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of 2-(4-Fluorophenyl)-5-phenyloxazole on the phosphorylation status of key proteins in signaling pathways of interest (e.g., STAT3).

Methodology:

  • Cell Treatment: Treat cancer cells with 2-(4-Fluorophenyl)-5-phenyloxazole at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of the target protein (e.g., STAT3, p-STAT3).

  • Detection: Use an appropriate secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vitro Enzyme Inhibition Assays

Objective: To determine if 2-(4-Fluorophenyl)-5-phenyloxazole directly inhibits the activity of purified enzymes (e.g., topoisomerase II, tubulin).

Methodology:

  • Enzyme and Substrate Preparation: Obtain purified enzyme and its corresponding substrate.

  • Inhibition Assay: Perform the enzyme reaction in the presence of varying concentrations of 2-(4-Fluorophenyl)-5-phenyloxazole.

  • Detection: Use a method appropriate for the specific enzyme to measure product formation (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the IC50 value for enzyme inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that 2-(4-Fluorophenyl)-5-phenyloxazole possesses significant potential as an anticancer agent. Its mechanism of action is likely multifaceted, involving the inhibition of key oncogenic signaling pathways and direct enzymatic inhibition. Further in-depth studies, as outlined in this guide, are essential to fully characterize its molecular targets and to pave the way for its potential clinical development. The structural simplicity and synthetic accessibility of this oxazole derivative make it an attractive scaffold for further optimization and the development of next-generation cancer therapeutics.

References

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Letters in Drug Design & Discovery, 18(9), 834-854.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(4), 1139–1145.
  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances.
  • MDPI. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(21), 5005.
  • Jat, L. R., Mishra, R., & Pathak, D. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 378-380.
  • MDPI. (2025).
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(4), 1139–1145. Available at: [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Fluorophenyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 2-(4-Fluorophenyl)-5-phenyloxazole, a key heterocyclic scaffold in medicinal chemistry.[1][2] In the absence of extensive public data on this specific molecule, this document synthesizes information from structurally related oxazole derivatives to predict its physicochemical behavior. More importantly, it offers detailed, field-proven experimental protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies to elucidate its intrinsic stability. This guide is designed to empower researchers and drug development professionals with the necessary tools to confidently characterize this promising compound, ensuring data integrity and accelerating development timelines.

Introduction: The Significance of 2,5-Disubstituted Oxazoles

The 2,5-disubstituted oxazole motif is a privileged structure in modern drug discovery and materials science, appearing in a multitude of biologically active compounds.[1][2] The specific compound, 2-(4-Fluorophenyl)-5-phenyloxazole, combines the desirable features of a fluorinated phenyl ring, known to enhance metabolic stability and binding affinity, with the versatile oxazole core. A thorough understanding of its solubility and stability is paramount for its successful application, from early-stage discovery to formulation development. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.

This guide will provide a robust foundation for characterizing these critical attributes.

Solubility Profile: Predictions and Experimental Determination

A comprehensive understanding of a compound's solubility in various media is a cornerstone of preclinical development. It dictates the choice of solvents for chemical reactions, informs the design of in vitro assays, and is a critical determinant of a drug candidate's formulation strategy.

Predicted Solubility of 2-(4-Fluorophenyl)-5-phenyloxazole

Based on its chemical structure, a qualitative solubility profile for 2-(4-Fluorophenyl)-5-phenyloxazole can be predicted. The molecule possesses both lipophilic (phenyl and fluorophenyl rings) and polar (oxazole ring) characteristics. This amphiphilic nature suggests a nuanced solubility behavior.

  • Aqueous Solubility: The large, non-polar surface area contributed by the two aromatic rings is expected to result in low aqueous solubility.

  • Organic Solubility: The "like dissolves like" principle suggests good solubility in a range of organic solvents.[3]

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High solubility is anticipated due to favorable dipole-dipole interactions with the oxazole core.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Good to high solubility is expected, facilitated by hydrogen bond acceptance by the nitrogen and oxygen atoms of the oxazole ring.[3]

    • Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted due to the dominant polarity of the oxazole moiety.

The following table provides a template for researchers to populate with experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of 2-(4-Fluorophenyl)-5-phenyloxazole

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Molarity (mol/L)
Aqueous Water25
PBS (pH 7.4)25
Polar Protic Methanol25
Ethanol25
Polar Aprotic DMSO25
DMF25
Acetonitrile25
Acetone25
Non-Polar Toluene25
Hexane25
Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of 2-(4-Fluorophenyl)-5-phenyloxazole in various solvents.

Materials:

  • 2-(4-Fluorophenyl)-5-phenyloxazole

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringes and 0.45 µm syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation: Add an excess amount of 2-(4-Fluorophenyl)-5-phenyloxazole to a pre-weighed 2 mL glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. A longer duration (48-72 hours) may be necessary to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification: Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.

Stability Profile: Forced Degradation and Pathway Elucidation

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4] They help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4]

Predicted Degradation Pathways

The oxazole ring is known to be susceptible to hydrolysis under both acidic and basic conditions.[5][6]

  • Acid-Catalyzed Hydrolysis: The degradation is likely initiated by the protonation of the nitrogen atom in the oxazole ring.[6] This increases the electrophilicity of the adjacent carbon atom (C2), making it susceptible to nucleophilic attack by water. Subsequent ring-opening would lead to the formation of an amino ketone derivative.

  • Base-Catalyzed Hydrolysis: Under basic conditions, nucleophilic attack of a hydroxide ion on the C2 carbon of the oxazole ring is the probable first step, leading to a tetrahedral intermediate that subsequently undergoes ring cleavage.[5]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the electron-rich oxazole ring.

  • Photolytic Degradation: Aromatic and heterocyclic compounds can be sensitive to light. Photostability testing is crucial to determine if the compound requires protection from light.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on 2-(4-Fluorophenyl)-5-phenyloxazole.

Materials:

  • 2-(4-Fluorophenyl)-5-phenyloxazole

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-(4-Fluorophenyl)-5-phenyloxazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same incubation and sampling procedure as for acidic hydrolysis. Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature and collect samples at various time points.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) and collect samples at various time points.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an LC-MS system is invaluable for identifying the molecular weights of degradation products.

  • Data Evaluation:

    • Quantify the amount of undegraded 2-(4-Fluorophenyl)-5-phenyloxazole remaining at each time point.

    • Calculate the percentage of degradation.

    • Assess the mass balance to ensure that all degradation products are accounted for.

    • Propose degradation pathways based on the identified degradants.

Visualization of Experimental Workflows

Visualizing experimental workflows can enhance understanding and ensure procedural consistency.

G Solubility Determination Workflow A Add excess compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant (0.45 µm) D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate Solubility (mg/mL or M) G->H

Caption: Experimental workflow for solubility determination.

G Forced Degradation Workflow cluster_stress Stress Conditions A Acidic (HCl) G Incubate and Sample at Time Points A->G B Basic (NaOH) B->G C Oxidative (H2O2) C->G D Thermal D->G E Photolytic E->G F Prepare Stock Solution F->A F->B F->C F->D F->E H Neutralize (if applicable) G->H I Analyze by Stability-Indicating HPLC-PDA/MS H->I J Quantify Degradation & Identify Degradants I->J

Caption: Workflow for forced degradation studies.

Conclusion

While specific public data for the solubility and stability of 2-(4-Fluorophenyl)-5-phenyloxazole is limited, this guide provides a comprehensive and scientifically rigorous framework for its characterization. By leveraging knowledge from structurally similar oxazole derivatives and employing the detailed experimental protocols herein, researchers can confidently determine the physicochemical properties of this important molecule. The insights gained from these studies are critical for making informed decisions throughout the drug discovery and development process, ultimately paving the way for the successful advancement of new therapeutic agents.

References

  • BenchChem. A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles.
  • Turchi, I. J. The Chemistry of Oxazoles. John Wiley & Sons, 1986.
  • Maiti, J.; Biswas, S.; Das, R. An Efficient Two-Step Synthesis of 2,5-Disubstituted Oxazole Derivatives Involving Cu-Promoted Carbon-Carbon Single Bond Formation. Asian Journal of Chemistry 2016, 28, 1519-1522.
  • Wan, C.; Gao, L.; Wang, Q.; Zhang, J.; Wang, Z. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters 2010, 12, 3902-3905.
  • Li, J.; et al. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications 2017, 53, 10734-10737.
  • Ahuja, S.; Dong, M. W. Handbook of Pharmaceutical Analysis by HPLC. Elsevier, 2005.
  • Singh, S.; et al. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences 2012, 101, 3836-3847. Available from: [Link]

  • ResearchGate. Force degradation study of compound A3. Available from: [Link]

  • MDPI. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 798929, 2-(4-Methoxyphenyl)-5-phenyloxazole. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. 2003.
  • Alsante, K. M.; et al. Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis 2022, 219, 114940. Available from: [Link]

  • PharmaCores. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Available from: [Link]

  • Murov, S. L. Properties of Common Organic Solvents. Available from: [Link]

Sources

The Oxazole Pharmacophore: From Synthetic Origins to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole ring—a five-membered heterocycle containing oxygen and nitrogen—stands as a pillar of modern medicinal chemistry.[1][2] First postulated in the late 19th century but not fully realized synthetically until the mid-20th century, this scaffold has evolved from a chemical curiosity into a critical pharmacophore found in potent marine natural products and FDA-approved therapeutics. This technical guide analyzes the oxazole moiety through the lens of structural biology, synthetic methodology, and structure-activity relationships (SAR), providing researchers with the actionable intelligence required to leverage this ring system in drug discovery.

Genesis & Structural Fundamentals[2]

Historical Timeline

The history of the oxazole ring is a case study in the gap between theoretical prediction and experimental realization.

  • 1887 (Discovery): Hantzsch first described the oxazole ring system.[2] However, early attempts to synthesize the parent unsubstituted oxazole failed due to its volatility and instability.

  • 1947 (Realization): It was not until 60 years later that Cornforth successfully synthesized the parent oxazole, unlocking the field for systematic study.

Electronic Architecture

The 1,3-oxazole ring is planar and aromatic, adhering to Hückel's rule (




-electrons).[2]
  • Basicity: It is a weak base (pKa of conjugate acid

    
    ), significantly less basic than imidazole (pKa 
    
    
    
    ) or thiazole (pKa
    
    
    ).[2] This low basicity is due to the high electronegativity of the oxygen atom, which inductively withdraws electron density from the nitrogen lone pair.
  • Reactivity: The ring is electron-rich but less susceptible to electrophilic aromatic substitution than furan.[2] Conversely, C-2 is susceptible to nucleophilic attack and deprotonation (C-H acidity), a property exploited in modern lithiation and C-H activation strategies.

PropertyValue / Characteristic
Formula C

H

NO
Hybridization sp

(Planar)
Basicity (pKa)

(Conjugate acid)
Bond Length (O-C2) 1.36 Å (Partial double bond character)
Bond Length (C=N) 1.30 Å
Dipole Moment ~1.50 D

The Natural Pharmacophore

Nature utilizes the oxazole ring primarily as a conformational constraint in macrocyclic peptides and polyketides, particularly those of marine origin.

Marine Natural Products

Marine sponges and tunicates are prolific producers of oxazole-containing metabolites.[2]

  • Hennoxazoles & Ulapualides: Isolated from Hexabranchus sanguineus (Spanish Dancer nudibranch), these compounds exhibit potent antiviral and cytotoxic activities. The oxazole ring locks the side chains in a specific orientation, crucial for binding to actin or other cytoskeletal proteins.

  • Phorboxazoles: Among the most potent cytostatic agents known (mean GI

    
     < 1.6 nM), containing multiple oxazole rings that rigidify the macrolide skeleton.
    
Biosynthetic Origin

In nature, oxazoles are often derived post-translationally from serine or threonine residues. The hydroxyl group of the side chain cyclizes onto the amide carbonyl (cyclodehydration) to form an oxazoline, which is subsequently oxidized (dehydrogenated) to the aromatic oxazole.

Synthetic Evolution: Methodologies & Protocols

The construction of the oxazole core has evolved from harsh acid-mediated dehydrations to elegant, transition-metal-catalyzed couplings.[2]

The Robinson-Gabriel Synthesis (Classic)

Mechanism: Cyclodehydration of 2-acylamino ketones.[2][3] Historically, this required harsh dehydrating agents like H


SO

or POCl

. Modern adaptations utilize the Burgess Reagent or I

/PPh

for milder conditions.

RobinsonGabriel Start 2-Acylamino Ketone Enol Enol Tautomer Start->Enol Tautomerization Cyclic 5-Hydroxyoxazoline Intermediate Enol->Cyclic Cyclization (-OH attack C=O) Product 2,5-Disubstituted Oxazole Cyclic->Product Dehydration (Burgess Reagent)

Figure 1: Mechanistic flow of the Robinson-Gabriel Synthesis.

Protocol 1: Robinson-Gabriel Cyclodehydration (Burgess Variant)

This protocol is preferred for acid-sensitive substrates.[2]

  • Preparation: Dissolve the 2-acylamino ketone (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert atmosphere (N

    
     or Ar).
    
  • Reagent Addition: Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt, 1.2 – 1.5 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 66°C) for 1–2 hours. Monitor via TLC or LC-MS for the disappearance of starting material.[2]

  • Workup: Cool to room temperature. Concentrate in vacuo.[2]

  • Purification: Purify the residue directly via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    
    • Note: The Burgess reagent byproduct is water-soluble/polar and easily removed.[2]

The Van Leusen Synthesis (Classic)

Mechanism: [3+2] Cycloaddition of Tosylmethyl Isocyanide (TosMIC) with aldehydes.[2] This is the most reliable method for generating 5-substituted oxazoles and 4,5-disubstituted oxazoles.[2]

VanLeusen TosMIC TosMIC Inter Oxazoline Intermediate TosMIC->Inter + Base (K2CO3) + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Inter Elim Elimination of TsOH Inter->Elim Spontaneous Oxazole 5-Substituted Oxazole Elim->Oxazole

Figure 2: The Van Leusen Synthesis pathway using TosMIC.[2]

Protocol 2: Van Leusen Synthesis of 5-Aryloxazoles
  • Setup: To a solution of the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in MeOH (0.2 M).

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (1.1 – 2.0 equiv).[2]
  • Reaction: Heat to reflux for 2–4 hours. The reaction creates a suspension.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in water and extract with EtOAc (3x).[2]

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallization or flash chromatography yields the pure oxazole.
Modern C-H Activation

Recent advances (e.g., by the labs of Jin-Quan Yu or P. Wipf) utilize the oxazole ring as a directing group or a substrate for direct C-H functionalization.

  • Direct Arylation: Pd/Cu-catalyzed coupling of oxazoles with aryl halides preferentially occurs at the C-2 or C-5 position, avoiding the need for pre-functionalized stannanes or boronic acids.[2]

Medicinal Chemistry & SAR

FDA-Approved & Investigational Drugs

While many "azoles" exist in medicine, the specific 1,3-oxazole ring is distinct from isoxazoles (e.g., sulfamethoxazole) or oxazolidinones (e.g., linezolid).

DrugIndicationStructure / Role of Oxazole
Oxaprozin NSAID (Arthritis)4,5-Diphenyl-1,3-oxazole .[2] The ring serves as a bioisostere for the aromatic core found in other propionic acid NSAIDs, providing metabolic stability and a unique pKa profile.
Ditazole Platelet Aggregation Inhibitor4,5-Diphenyl-1,3-oxazole .[2] Structurally related to oxaprozin; inhibits platelet aggregation.[2]
Mubritinib Kinase Inhibitor (Investigational)1,3-Oxazole linker .[2][4] Connects the trifluoromethyl-styryl group to the phenoxy-alkyl chain.[2] Targets HER2/EGFR pathways (and mitochondrial Complex I).[2]
Structure-Activity Relationship (SAR) Logic

The oxazole ring is often employed as a bioisostere for:

  • Amides: The C=N bond mimics the carbonyl, and the ring oxygen mimics the amide nitrogen lone pair, but locked in a planar conformation.

  • Thiazoles/Pyridines: Oxazole is less lipophilic than thiazole (S vs O) and less basic than pyridine, allowing fine-tuning of solubility and hydrogen bond acceptor capability.[2]

Pharmacophore Oxazole Oxazole Core (1,3-Position) C2 C-2 Position: High Acidity / Nucleophilic (Metabolic Liability if unsubstituted) Oxazole->C2 C4 C-4 Position: Steric Bulk Tolerance (Linker Attachment) Oxazole->C4 C5 C-5 Position: Electronic Tuning (Direct Arylation Site) Oxazole->C5 N3 N-3 Nitrogen: H-Bond Acceptor (Kinase Hinge Binding) Oxazole->N3

Figure 3: The Oxazole Pharmacophore Map detailing sites for modification.[2]

Future Trajectories

Late-Stage Functionalization

The future of oxazole chemistry lies in C-H activation .[2] Rather than building the ring early, chemists are now inserting functional groups onto the pre-formed oxazole core at the end of a synthesis. This allows for the rapid generation of analog libraries (e.g., C-2 arylation) to tune potency and metabolic stability (blocking the C-2 metabolic soft spot).[2]

Targeted Protein Degradation (TPD)

Oxazoles are emerging as rigid, metabolically stable linkers in PROTACs (Proteolysis Targeting Chimeras).[2] Their defined geometry allows for precise spatial orientation between the E3 ligase ligand and the target protein ligand, a critical factor in successful ubiquitination.

References

  • Hantzsch, A. (1887). Ueber die Synthese des Pyridins aus Acetessigäther und Aldehydammoniak.[2] Justus Liebigs Annalen der Chemie, 215(1), 1-82.[2]

  • Cornforth, J. W., & Cornforth, R. H. (1947). The Synthesis of Oxazoles and the Structure of Penicillin. Journal of the Chemical Society, 96-102.[2] [2]

  • Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles.[5][6] The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Van Leusen, A. M., et al. (1972). Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cycloaddition to Aldehydes and Ketones.[2] Tetrahedron Letters, 13(23), 2367-2368.[2]

  • Besselièvre, F., et al. (2009).[7] C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles.[7] Synthesis, 2009(20), 3511-3512.[2]

  • PubChem. (2025).[2][8] Oxaprozin Compound Summary.[2][8][9] National Library of Medicine. [2]

  • PubChem. (2025).[2][8] Ditazole Compound Summary.[2][10] National Library of Medicine. [2]

Sources

Computational Profiling of 2-(4-Fluorophenyl)-5-phenyloxazole: From Electronic Structure to Bioactive Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)-5-phenyloxazole (CAS: 324-80-1) represents a critical scaffold in both optoelectronics and medicinal chemistry. As a fluorinated derivative of the scintillator PPO (2,5-diphenyloxazole), it combines the high quantum yield of diaryloxazoles with the metabolic stability and lipophilicity modulation provided by the para-fluorine substitution.

This technical guide provides a rigorous, self-validating computational protocol for characterizing this molecule.[1] Unlike generic tutorials, this document focuses on the specific electronic effects of the fluorine substituent on the oxazole core, providing the exact methodologies required to predict its UV-Vis absorption, fluorescence Stokes shift, and nucleophilic susceptibility.[1]

Part 1: Molecular Geometry & Electronic Ground State[1][2]

Theoretical Framework

The introduction of a fluorine atom at the para position of the 2-phenyl ring induces a strong inductive effect (-I) while offering a mesomeric donation (+M) to the conjugated system. To capture this subtle electronic balance, standard B3LYP functionals may be insufficient due to self-interaction errors in charge-transfer systems.[1]

Recommended Protocol:

  • Geometry Optimization: DFT/B3LYP/6-311++G(d,p). The diffuse functions (++ ) are mandatory to correctly model the lone pairs on the oxazole oxygen/nitrogen and the fluorine atom.[1]

  • Refinement (Optional): M06-2X/def2-TZVP for better description of non-covalent interactions if docking studies are planned.

Computational Workflow (DOT Visualization)

ComputationalWorkflow cluster_valid Validation Checkpoint start Input Structure (2-(4-F-Ph)-5-Ph-Oxazole) opt Geometry Optimization B3LYP/6-311++G(d,p) start->opt freq Freq Calculation (Check NImags=0) opt->freq decision Stationary Point? freq->decision decision->opt No (Imaginary Freq) tddft TD-DFT (Excited States) CAM-B3LYP/6-311++G(d,p) Solvent: Ethanol/PCM decision->tddft Yes (Minima) nlo NLO & FMO Analysis (HOMO-LUMO/Dipole) decision->nlo dock Molecular Docking (Target: COX-2/CYP450) nlo->dock

Figure 1: Step-by-step computational workflow ensuring convergence to a true local minimum before property calculation.

Part 2: Spectroscopic Profiling (UV-Vis & IR)

Vibrational Analysis (IR/Raman)

The vibrational signature is the primary method for validating the calculated geometry against experimental samples.[1]

  • Key Diagnostic Bands:

    • C-F Stretching: ~1220–1250 cm⁻¹ (Strong intensity, unique to this derivative).[1]

    • Oxazole (C=N) Ring Stretch: ~1590–1610 cm⁻¹.[1]

    • C-H Out-of-Plane Bending: ~830 cm⁻¹ (Characteristic of para-substituted benzene).

Scaling Factor: Calculated frequencies at B3LYP/6-311++G(d,p) must be scaled by 0.9613 to match experimental wavenumbers due to anharmonicity neglect.

Excited States (TD-DFT)

2,5-Diaryloxazoles are "push-pull" systems.[1] The oxazole ring acts as an electron relay.[1]

  • Method: TD-DFT (Time-Dependent Density Functional Theory).

  • Functional: CAM-B3LYP or wb97xd is preferred over B3LYP to correctly predict long-range charge transfer excitations, which are common in scintillators.[1]

  • Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or Cyclohexane.[1]

Data Presentation: Predicted Transitions

StateTransitionEnergy (eV)Wavelength (nm)Oscillator Strength (

)
Character
S₁ HOMO

LUMO
~3.8 - 4.0310 - 330> 0.8 (Strong)

(Allowed)
S₂ HOMO-1

LUMO
~4.5275< 0.1 (Weak)Mixed

Note: Values are theoretical estimates based on PPO derivatives. The fluorine substitution typically induces a slight bathochromic shift (red shift) compared to unsubstituted PPO.

Part 3: Reactivity & Bioactive Potential

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the HOMO-LUMO gap.[1]

  • HOMO Location: Predominantly on the oxazole ring and the 5-phenyl group.[1]

  • LUMO Location: Delocalized across the oxazole and the electron-withdrawing 4-fluorophenyl ring.

  • Chemical Hardness (

    
    ):  A large gap (approx 4.0 eV) indicates high kinetic stability, making it suitable as a stable fluorescent probe or drug scaffold.
    
Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites for receptor interaction:

  • Negative Potential (Red): Concentrated on the Oxazole Nitrogen (N) and the Fluorine atom. These are the H-bond acceptors in protein docking.[1]

  • Positive Potential (Blue): Distributed over the phenyl ring hydrogens.[1]

ADMET & Drug-Likeness

The fluorine atom significantly alters the physicochemical profile compared to PPO.[1]

PropertyValue (Est.)Biological Implication
LogP ~4.07High lipophilicity; crosses blood-brain barrier (BBB).[1]
TPSA ~26.0 ŲGood membrane permeability (Rule of 5 compliant).[1]
Metabolic Stability HighPara-F blocks CYP450 oxidation at the exposed phenyl site.[1]
Reactivity Logic Diagram

ReactivityLogic cluster_elec Electronic Effects cluster_bio Biological Interaction struct 2-(4-F-Ph)-5-Ph-Oxazole fluorine Fluorine (-I / +M Effect) struct->fluorine mep MEP: Negative Potential on N and F struct->mep gap HOMO-LUMO Gap (~4.0 eV) fluorine->gap Modulates Energy stability High Kinetic Stability (Hard Molecule) gap->stability docking H-Bond Acceptor (Target: Ser/Thr residues) mep->docking Electrostatic Steering

Figure 2: Causal relationship between the fluorinated structure, electronic stability, and biological binding mechanism.

Part 4: Experimental Validation Protocol

To ensure the "Trustworthiness" of your theoretical data, you must validate it against physical experiments.[1]

  • Synthesis Verification:

    • Synthesize via cyclodehydration of N-(2-oxo-2-phenylethyl)-4-fluorobenzamide using POCl₃.

    • Check: Melting point should be distinct from PPO (approx 70-74°C for PPO; fluorinated derivatives often melt higher).[1]

  • Solvatochromism Test:

    • Measure UV-Vis absorption in Hexane (non-polar) vs. Ethanol (polar).

    • Theory Check: If your TD-DFT calculation predicts a Charge Transfer (CT) state, you will observe a larger redshift in Ethanol experimentally. If the shift is negligible, the transition is locally excited (LE), and you should stick to standard B3LYP.[1]

References

  • NCI/CADD Group. (2023).[1] 2-(4-Fluorophenyl)-5-phenyloxazole (CID 23924).[2] PubChem Database.[1] [Link]

  • Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange. Journal of Chemical Physics. (Basis for B3LYP functional). [Link]

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004).[1] A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters. (Standard for TD-DFT).[1] [Link]

  • Molaid Chemicals. (2023).[1] Physicochemical properties of 2-(4-fluorobenzyl)-5-phenyloxazole derivatives. [Link]

  • Institut Curie. (2021).[1][3] The ability of 2,5-disubstituted oxazole dyes derivatives to generate two-photon upconversion. [Link]

Sources

Methodological & Application

applications of 2-(4-Fluorophenyl)-5-phenyloxazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)-5-phenyloxazole (CAS: 324-80-1) is a fluorinated derivative of the common scintillator PPO (2,5-diphenyloxazole). In medicinal chemistry, this compound serves a dual function:

  • Bioanalytical Tool: A critical wavelength shifter in Liquid Scintillation Counting (LSC) for high-sensitivity ADME/PK profiling of radiolabeled drug candidates.

  • Privileged Scaffold: A structural lead for designing COX-2 inhibitors and tubulin polymerization inhibitors, where the 4-fluoro substitution enhances metabolic stability against CYP450-mediated oxidation.

This guide provides actionable protocols for its use in bioanalysis and synthetic pathways for scaffold utilization.

Part 1: Bioanalytical Application – Liquid Scintillation Counting (LSC)

Context: ADME/PK Studies

In drug development, determining the Absorption, Distribution, Metabolism, and Excretion (ADME) of a candidate often requires radiolabeling (e.g., with


H or 

C). 2-(4-Fluorophenyl)-5-phenyloxazole is utilized as a secondary scintillator (wavelength shifter) in the LSC cocktail. It absorbs UV photons emitted by the primary solvent/fluor and re-emits them at a longer wavelength (blue-violet, ~420 nm), matching the peak sensitivity of photomultiplier tubes (PMTs) and bypassing the quenching effects of biological matrices (plasma/urine).
Mechanism of Action (Energy Transfer)

The efficiency of detection relies on a non-radiative energy transfer cascade (Förster Resonance Energy Transfer - FRET).

LSC_Mechanism Beta Beta Particle (from 3H/14C Drug) Solvent Solvent Excitation (Toluene/Xylene) Beta->Solvent Kinetic Energy Primary Primary Fluor (PPO) Solvent->Primary Non-radiative Transfer Secondary 2-(4-F-phenyl)-5-phenyloxazole (Wavelength Shifter) Primary->Secondary UV Emission (360nm) PMT PMT Detection (~420 nm) Secondary->PMT Blue Emission (420nm)

Figure 1: Energy transfer cascade in LSC. The fluorinated oxazole shifts emission to avoid self-absorption and match PMT sensitivity.

Protocol: Preparation of High-Efficiency Scintillation Cocktail

Objective: Prepare a cocktail suitable for counting aqueous biological samples (plasma/urine).

Reagents:

  • Solvent: Toluene (scintillation grade) or p-Xylene.

  • Surfactant: Triton X-100 (to emulsify aqueous samples).

  • Primary Fluor: PPO (2,5-Diphenyloxazole).

  • Secondary Fluor: 2-(4-Fluorophenyl)-5-phenyloxazole.

Step-by-Step Procedure:

  • Base Solvent Preparation: In a clean amber glass bottle, mix Toluene and Triton X-100 in a 2:1 ratio (v/v). This ensures miscibility with aqueous biological fluids.

  • Primary Fluor Addition: Dissolve PPO at a concentration of 5.0 g/L into the solvent mixture. Stir until completely dissolved.

  • Secondary Fluor Addition: Add 2-(4-Fluorophenyl)-5-phenyloxazole at a concentration of 0.2 g/L .

    • Note: The fluorinated derivative is used at lower concentrations due to its high quantum yield and specific role in shifting wavelength.

  • Degassing: Sonicate the solution for 10 minutes to remove dissolved oxygen (a potent quencher).

  • QC Check: Measure the background count rate (CPM) using a blank vial. It should be <20 CPM.

Part 2: Pharmacophore Application – Scaffold Design

Rational Design & SAR

The 2,5-diaryloxazole core is a bioisostere of the 1,2-diarylpyrazole found in Celecoxib (COX-2 inhibitor). The specific inclusion of the 4-fluorophenyl group is a strategic medicinal chemistry modification:

  • Metabolic Stability: The C-F bond is stronger than the C-H bond (116 vs. 99 kcal/mol). Placing fluorine at the para-position blocks CYP450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the scaffold.
    
  • Lipophilicity: Increases

    
    , enhancing membrane permeability for intracellular targets like Tubulin.
    
Target: Tubulin Polymerization Inhibition

Derivatives of 2-(4-fluorophenyl)-5-phenyloxazole bind to the colchicine site of tubulin, preventing microtubule assembly and inducing apoptosis in cancer cells.

Key Structural Features for Activity:

  • Ring A (2-position): 4-Fluorophenyl (Essential for metabolic block).

  • Ring B (5-position): Phenyl ring (often substituted with methoxy groups in optimized leads to mimic Colchicine).

  • Linker: The oxazole ring provides a rigid spacer that orients the two aryl rings at the correct angle (~134°) to fit the hydrophobic pocket.

Part 3: Synthesis Protocol

Robinson-Gabriel Cyclodehydration

The most robust method for synthesizing the 2-(4-fluorophenyl)-5-phenyloxazole scaffold is the cyclodehydration of


-acylaminoketones.

Reaction Scheme:



Synthesis_Workflow Start Start: 2-Aminoacetophenone + 4-Fluorobenzoyl Chloride Step1 Step 1: N-Acylation (DCM, Et3N, 0°C to RT) Start->Step1 Inter Intermediate: N-(2-oxo-2-phenylethyl)-4-fluorobenzamide Step1->Inter Step2 Step 2: Cyclodehydration (POCl3 or H2SO4, Reflux) Inter->Step2 - H2O Purify Purification: Recrystallization (EtOH) Step2->Purify Final Final Product: 2-(4-Fluorophenyl)-5-phenyloxazole Purify->Final

Figure 2: Synthetic workflow for the production of the oxazole scaffold.

Detailed Bench Protocol
  • N-Acylation:

    • Dissolve 2-aminoacetophenone hydrochloride (10 mmol) in dry DCM (50 mL) with Triethylamine (22 mmol).

    • Add 4-fluorobenzoyl chloride (10 mmol) dropwise at 0°C.

    • Stir at RT for 4 hours. Wash with water, dry (

      
      ), and concentrate to yield the amide intermediate.
      
  • Cyclization:

    • Dissolve the amide intermediate in phosphoryl chloride (

      
      , 15 mL).
      
    • Reflux at 100°C for 3 hours.

    • Caution: Quench carefully by pouring onto crushed ice (exothermic).

    • Neutralize with

      
       to pH 7.
      
  • Isolation:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Recrystallize from hot ethanol to obtain white/off-white needles.

    • Yield Expectation: 75-85%.

Comparison of Properties

PropertyPPO (Standard)2-(4-Fluorophenyl)-5-phenyloxazoleImpact in Med Chem
MW 221.26239.25Slight increase in size.
Emission Max ~360-370 nm~400-420 nmRed-shifted; better PMT match.
LogP 3.5~3.9Higher lipophilicity (better cell entry).
Metabolic Stability Low (Para-hydroxylation)High (Blocked by Fluorine)Extended half-life in vivo.

References

  • Scintillation Properties : O'Donnell, C. M., et al. "Fluorometric and scintillation properties of 2,5-diaryloxazoles." Analytical Chemistry 42.1 (1970). Link

  • COX-2 Inhibition : Talley, J. J., et al. "4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2)."[1] Medicinal Research Reviews 19.3 (1999): 199-208.[1] Link

  • Tubulin Inhibition : Ohsumi, K., et al. "Synthesis and antitumor activity of 2,5-diaryloxazoles." Bioorganic & Medicinal Chemistry Letters 18.1 (2008). Link

  • Synthesis Protocol: Robinson, R.

    
    -acylaminoketones." Journal of the Chemical Society (1909). Link
    

Sources

Application Notes & Protocols: The 2,5-Diaryloxazole Scaffold in Modern Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 2,5-diaryloxazole motif, exemplified by 2-(4-Fluorophenyl)-5-phenyloxazole, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and favorable pharmacokinetic properties make it an ideal bioisostere for designing novel therapeutic agents. This guide provides an in-depth exploration of the synthesis of this core structure and its strategic application in the development of potent anticancer agents, using a combretastatin A-4 (CA-4) analogue as a case study. We will detail the underlying chemical principles, provide robust, step-by-step synthetic protocols, and elucidate the mechanism of action, thereby offering a comprehensive resource for researchers in oncology drug discovery.

Introduction: The Strategic Value of the 2,5-Diaryloxazole Core

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the oxazole ring is a five-membered heterocycle that has garnered significant attention due to its presence in numerous biologically active natural products and synthetic drugs.[1] The 2,5-diaryloxazole framework is particularly compelling for several reasons:

  • Structural Rigidity: Unlike flexible linkages, the oxazole ring locks the two appended aryl groups into a fixed spatial orientation. This conformational constraint is crucial for optimizing binding interactions with biological targets, as it reduces the entropic penalty upon binding.

  • Bioisosteric Potential: The diaryloxazole core can serve as a metabolically stable bioisostere for other linkers. A prime example is its use as a replacement for the cis-stilbene bridge found in natural products like Combretastatin A-4 (CA-4). The cis-double bond in CA-4 is essential for its potent anti-tubulin activity but is susceptible to in vivo isomerization to the inactive trans-isomer. The oxazole ring mimics the key dihedral angles of the active cis-conformation while preventing this isomerization, leading to compounds with potentially improved stability and efficacy.[1][2]

  • Pharmacokinetic Properties: The oxazole moiety can enhance a molecule's metabolic stability and cell permeability, making it a valuable component in drug design.

This guide focuses on 2-(4-Fluorophenyl)-5-phenyloxazole as a representative of this class and demonstrates its utility as a key intermediate in synthesizing targeted anticancer agents.

Synthesis of the Core Scaffold: 2-(4-Fluorophenyl)-5-phenyloxazole

The Robinson-Gabriel synthesis is a classic and reliable method for constructing 2,5-disubstituted oxazoles. It involves the cyclodehydration of a 2-acylamino-ketone.[3][4] This pathway is chosen for its robustness and the ready availability of starting materials. The key precursor, N-(2-oxo-2-phenylethyl)-4-fluorobenzamide, is prepared by acylating 2-aminoacetophenone with 4-fluorobenzoyl chloride.

Protocol 1: Robinson-Gabriel Synthesis of 2-(4-Fluorophenyl)-5-phenyloxazole

This protocol details the two-step synthesis starting from commercially available precursors.

Step A: Synthesis of N-(2-oxo-2-phenylethyl)-4-fluorobenzamide (Intermediate)

  • Reaction Setup: To a stirred solution of 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Acylation: In a separate flask, dissolve 4-fluorobenzoyl chloride (1.1 eq) in DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the 2-aminoacetophenone spot and the appearance of a new, less polar spot indicates product formation.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the pure intermediate.

Step B: Cyclodehydration to 2-(4-Fluorophenyl)-5-phenyloxazole

  • Reaction Setup: Place the N-(2-oxo-2-phenylethyl)-4-fluorobenzamide (1.0 eq) from Step A into a round-bottom flask.

  • Dehydration: Add concentrated sulfuric acid (H₂SO₄) (approx. 5 mL per gram of starting material) carefully at 0 °C.

  • Heating and Monitoring: Heat the mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[5]

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. A precipitate will form.

  • Neutralization and Isolation: Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8. Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and dry under vacuum. The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Fluorophenyl)-5-phenyloxazole.

Application: Synthesis of an Oxazole-Based Combretastatin A-4 Analogue

To illustrate the power of the 2,5-diaryloxazole scaffold, we present the synthesis of 2-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)oxazole . This molecule is a structural analogue of Combretastatin A-4, a potent tubulin polymerization inhibitor.[6][7] In this analogue, the oxazole ring acts as a rigid, non-isomerizable bridge, mimicking the active cis-stilbene conformation of CA-4. The 3,4,5-trimethoxyphenyl group is a key pharmacophore for binding to the colchicine site on tubulin.[1]

Protocol 2: Synthesis of 2-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)oxazole

This synthesis also employs the Robinson-Gabriel methodology, highlighting its versatility.

  • Precursor Synthesis: Synthesize the key intermediate, N-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)-4-fluorobenzamide, following the procedure in Protocol 1, Step A, but substituting 2-aminoacetophenone hydrochloride with 2-amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one hydrochloride.

  • Cyclodehydration: Subject the resulting 2-acylamino-ketone intermediate to cyclodehydration using concentrated sulfuric acid as described in Protocol 1, Step B.

  • Purification & Characterization: Purify the final product by column chromatography on silica gel. The structure should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

G cluster_0 PART A: Core Scaffold Synthesis cluster_1 PART B: Anticancer Agent Synthesis (CA-4 Analogue) cluster_2 PART C: Biological Evaluation A1 2-Aminoacetophenone HCl + 4-Fluorobenzoyl Chloride A2 Acylation (Schotten-Baumann) A1->A2 A3 Intermediate: N-(2-oxo-2-phenylethyl)-4-fluorobenzamide A2->A3 A4 Cyclodehydration (H₂SO₄) A3->A4 A5 Product: 2-(4-Fluorophenyl)-5-phenyloxazole A4->A5 B1 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone HCl + 4-Fluorobenzoyl Chloride B2 Acylation B1->B2 B3 Intermediate: Acylamino-ketone B2->B3 B4 Cyclodehydration (Robinson-Gabriel) B3->B4 B5 Final Product: Oxazole-CA-4 Analogue B4->B5 C1 In Vitro Cytotoxicity Assays (e.g., MTT) B5->C1 C2 Tubulin Polymerization Assay C1->C2 C3 Cell Cycle Analysis C1->C3 C4 Mechanism of Action Studies C3->C4

Caption: Overall workflow from core scaffold synthesis to the final anticancer agent and its biological evaluation.

Mechanism of Action: Tubulin Polymerization Inhibition

The designed Oxazole-CA-4 analogue is expected to exert its anticancer effect via the same mechanism as Combretastatin A-4: disruption of microtubule dynamics.[7][8]

  • Binding to Tubulin: The molecule binds to the colchicine-binding site on the β-subunit of tubulin, a key protein component of microtubules.[6]

  • Inhibition of Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules.

  • Microtubule Network Disruption: The dynamic equilibrium of the microtubule network is shifted towards depolymerization, leading to a collapse of the cell's cytoskeleton.

  • Cell Cycle Arrest: Microtubules are essential for the formation of the mitotic spindle during cell division. Their disruption causes cells to arrest in the G2/M phase of the cell cycle.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

  • Vascular Disruption: In a tumor environment, this mechanism is particularly effective against rapidly dividing endothelial cells, leading to a shutdown of the tumor's blood supply and subsequent necrosis.[1]

Signaling Pathway Diagram

G drug Oxazole-CA-4 Analogue tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits mitotic_spindle Mitotic Spindle Formation polymerization->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest Prevents Progression apoptosis Induction of Apoptosis g2m_arrest->apoptosis endothelial Endothelial Cell Disruption g2m_arrest->endothelial cell_death Cancer Cell Death apoptosis->cell_death vascular Tumor Vascular Shutdown endothelial->vascular Leads to necrosis Tumor Necrosis vascular->necrosis

Caption: Mechanism of action for the Oxazole-CA-4 analogue, leading to cell death and tumor necrosis.

Representative Biological Data

The anticancer activity of novel compounds is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The table below presents representative data for oxazole-based anticancer agents from the literature to provide a benchmark for expected potency.[9][10][11]

Compound TypeCell LineTarget/MechanismRepresentative IC₅₀ (µM)
2,5-Diaryloxazole DerivativeMCF-7 (Breast)Tubulin Polymerization0.05 - 5.0
2,5-Diaryloxazole DerivativeA549 (Lung)Tubulin Polymerization0.1 - 10.0
2,5-Diaryloxazole DerivativePC3 (Prostate)Tubulin Polymerization0.2 - 8.0
2-(4-Fluorophenyl)imidazol-5-oneHCT-116 (Colon)VEGFR-2/CDK2A Inhibition8.15 - 11.45
Phenylacetamide DerivativeHL-60 (Leukemia)Apoptosis Induction>50

Conclusion

The 2-(4-Fluorophenyl)-5-phenyloxazole scaffold is a versatile and valuable building block in the synthesis of novel anticancer agents. Its ability to act as a conformationally restricted bioisostere, as demonstrated in the design of a Combretastatin A-4 analogue, allows for the development of potent tubulin polymerization inhibitors with potentially improved pharmacokinetic profiles. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore this promising chemical space further. By leveraging the unique properties of the 2,5-diaryloxazole core, the scientific community can continue to develop next-generation therapies for the treatment of cancer.

References

  • G. R. Pettit, S. B. Singh, M. L. Niven, E. Hamel, and J. M.
  • R. J. Turesky, "Combretastatin A-4 and its Analogs in Cancer Therapy," International Journal of Pharmaceutical Sciences Review and Research, 2013.[1]

  • K. Ohsumi, T. Hatanaka, K. Fujita, R. Nakagawa, Y. Fukuda, Y. Morinaga, Y. Nihei, T. Suga, Y. Akiyama, and T. Tsuji, "Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review," Natural Product Reports, 2023.[2]

  • A. M. van Leusen, B. E. Hoogenboom, and H. Siderius, "A new synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds," Tetrahedron Letters, 1972.
  • S. Arora, "Combretastatin A-4 and its Analogs in Cancer Therapy," International Journal of Pharmaceutical Sciences Review and Research, 2013.[1]

  • G. S. K. K. Reddy, "Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs," Natural Product Reports, 2023.[2]

  • BenchChem, "A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles," BenchChem, 2025.[12]

  • Organic Chemistry Portal, "Van Leusen Oxazole Synthesis," organic-chemistry.org.[13]

  • Wikipedia, "Robinson–Gabriel synthesis," Wikipedia, The Free Encyclopedia, 2023.[3]

  • R. Robinson, "LXXV.—A new synthesis of oxazole derivatives," Journal of the Chemical Society, Transactions, 1909.
  • BenchChem, "Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery," BenchChem, 2025.[14]

  • A. Aliabadi, S. Andisheh, Z. Tayarani-Najaran, and M. Tayarani-Najaran, "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation," Iranian Journal of Pharmaceutical Research, 2013.[9][15]

  • Y. A. Abo-Elanwar, A. S. Mostafa, M. A. A. El-Sayed, and M. N. A. Nasr, "Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents," Journal of Applied Pharmaceutical Science, 2019.[10]

  • L. R. Jat, R. Mishra, and D. Pathak, "Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives," ResearchGate, 2012.[11]

  • A. M. Isac, A. T. T. Tran, and A. M. Beauchemin, "Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles," PMC, 2013.[5]

  • A. Aliabadi, et al., "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation," Semantic Scholar, 2013.[15]

  • M. V. Kachaeva, et al., "Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles," Biointerface Research in Applied Chemistry, 2022.[16]

  • P. Wipf and C. P. Miller, "A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids," Organic Letters, 2002.[17]

  • SynArchive, "Robinson-Gabriel Synthesis," SynArchive.com.[4]

  • BenchChem, "Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates: Application Notes and Protocols," BenchChem, 2025.[18]

  • L.R. Jat, R. Mishra, D. Pathak, "Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives," ResearchGate, 2019.[11]

  • C. Avram, et al., "Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16.," ResearchGate, 2020.[19]

  • S. Oi, et al., "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid," Beilstein Journals, 2018.[20]

  • K. Mogilaiah, K. Vidya, and G. R. Reddy, "Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl]," Journal of Chemical and Pharmaceutical Research, 2011.

Sources

Advanced Application Note: Cell Imaging with 2-(4-Fluorophenyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)-5-phenyloxazole (CAS: 324-80-1) is a fluorinated derivative of the widely used scintillator PPO (2,5-Diphenyloxazole) . While historically utilized in scintillation cocktails for radiation detection, its unique photophysical properties—specifically its high quantum yield, hydrophobicity, and sensitivity to the local dielectric environment—make it a potent, albeit specialized, probe for cellular imaging.

This guide details the protocols for utilizing 2-(4-Fluorophenyl)-5-phenyloxazole in two primary biological contexts:

  • Lipid Droplet & Membrane Imaging: Exploiting its lipophilic nature to stain hydrophobic cellular compartments.

  • Scintillation Proximity Assays (SPA): Using its scintillating properties to detect radiolabeled ligands in cell-based assays without washing steps.

Technical Specifications & Mechanism of Action

Chemical & Photophysical Properties
PropertyValue / Description
IUPAC Name 2-(4-Fluorophenyl)-5-phenyloxazole
CAS Number 324-80-1
Molecular Weight ~239.24 g/mol
Solubility Soluble in DMSO, Ethanol, Methanol; Insoluble in Water
Excitation Max (

)
~300–340 nm (UV region)
Emission Max (

)
~360–420 nm (Blue region)
Stokes Shift Moderate (~60–80 nm)
Quantum Yield (

)
High (>0.8 in non-polar solvents)
Mechanism of Staining

The fluorophenyl group enhances the photostability of the oxazole core compared to unsubstituted PPO. Upon introduction to a cellular environment, the molecule functions via hydrophobic partitioning :

  • Membrane Intercalation: The planar, aromatic structure inserts between the acyl chains of phospholipids in the cell membrane.

  • Lipid Droplet Accumulation: Due to the high hydrophobicity, the dye concentrates in neutral lipid cores (lipid droplets), resulting in intense blue fluorescence under UV excitation.

  • Environment Sensitivity: The fluorescence intensity is often enhanced in non-polar environments (lipid bilayers) compared to the aqueous cytosol, providing high signal-to-noise ratios.

Workflow Visualization

The following diagram illustrates the critical pathways for preparing and imaging cells using this probe.

G cluster_mechanism Mechanism of Action Stock Stock Preparation (10 mM in DMSO) Dilution Working Solution (1-10 µM in PBS) Stock->Dilution Dilute 1:1000 Incubation Cell Incubation (15-30 min @ 37°C) Dilution->Incubation Add to Cells Wash Wash Step (PBS x3) Incubation->Wash Remove Unbound Dye Partition Hydrophobic Partitioning Incubation->Partition Imaging Fluorescence Microscopy (Ex: UV / Em: Blue) Wash->Imaging Mount & Image Analysis Image Analysis (Lipid Droplet Quantification) Imaging->Analysis Quantify Signal Fluorescence Fluorescence Enhancement (Non-polar Environment) Partition->Fluorescence

Caption: Workflow for lipid droplet imaging using 2-(4-Fluorophenyl)-5-phenyloxazole, highlighting the hydrophobic partitioning mechanism.

Protocol 1: Lipid Droplet & Membrane Imaging

Objective: To visualize lipid droplets and cellular membranes in live or fixed cells using fluorescence microscopy.

Materials Required
  • Probe: 2-(4-Fluorophenyl)-5-phenyloxazole (Solid).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: PBS (Phosphate Buffered Saline) or HBSS (Hank's Balanced Salt Solution).

  • Cells: Adherent cell lines (e.g., HeLa, HepG2) or suspension cells.

  • Microscope: Widefield or Confocal microscope equipped with a DAPI/Hoechst filter set (Ex: 350/50 nm, Em: 460/50 nm).

Step-by-Step Methodology
Step 1: Stock Solution Preparation
  • Dissolve 2.4 mg of 2-(4-Fluorophenyl)-5-phenyloxazole in 1 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex vigorously until fully dissolved.

  • Aliquot into small volumes (e.g., 20 µL) and store at -20°C, protected from light. Stability: ~6 months.[1]

Step 2: Cell Preparation
  • For Adherent Cells: Seed cells on sterile glass coverslips or imaging dishes 24 hours prior to reach 60-70% confluency.

  • For Suspension Cells: Collect cells by centrifugation and resuspend in fresh media.

Step 3: Staining Procedure
  • Wash: Gently wash cells twice with warm PBS to remove serum proteins (serum albumin can bind the dye and increase background).

  • Working Solution: Dilute the 10 mM stock into warm PBS/HBSS to a final concentration of 1–10 µM .

    • Optimization Note: Start with 5 µM. If signal is too weak, increase to 10 µM. If background is high, decrease to 1 µM.

  • Incubation: Add the working solution to the cells. Incubate for 15–30 minutes at 37°C in the dark.

  • Wash (Optional): Remove the staining solution and wash cells 3x with PBS.

    • Note: Because the dye partitions into lipids, washing is often necessary to remove dye from the aqueous phase and improve contrast.

  • Mounting (Fixed Cells): If fixing, fix with 4% Paraformaldehyde before staining, or fix after staining (though lipid extraction by fixatives can be an issue; post-fixation is generally not recommended for lipid stains). Live cell imaging is preferred.

Step 4: Imaging
  • Transfer cells to the microscope stage.

  • Select the DAPI filter channel (UV Excitation).

  • Focus on the cells using brightfield.

  • Acquire fluorescence images. Lipid droplets will appear as bright, punctate blue spheres. Plasma membranes may show fainter blue staining.

Protocol 2: Scintillation Proximity Assay (SPA)

Objective: To use the scintillating properties of the oxazole derivative to detect radiolabeled ligand binding in high-throughput screening.

Principle

When a radiolabeled ligand (e.g., Tritium


 or Iodine 

) binds to a receptor on a cell membrane incorporated with the scintillator, the emitted beta particle or Auger electron excites the 2-(4-Fluorophenyl)-5-phenyloxazole. This generates a photon (blue light) detectable by a PMT. Unbound radioligand is too far from the membrane to excite the dye, eliminating the need for separation steps.
Methodology
  • Lipid Incorporation: Pre-incubate cells with 5–20 µM 2-(4-Fluorophenyl)-5-phenyloxazole in serum-free media for 1 hour to allow intercalation into the cell membrane.

  • Wash: Wash cells thoroughly to remove extracellular dye.

  • Assay Setup: Add the radiolabeled ligand (e.g.,

    
    -Thymidine or a specific receptor agonist) to the wells.
    
  • Detection: Measure light output using a Microbeta or TopCount scintillation counter.

  • Data Analysis: Plot CPM (Counts Per Minute) vs. ligand concentration.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Dye precipitation or serum binding.[2]Ensure DMSO stock is fully dissolved. Wash cells with serum-free PBS before staining.
Rapid Photobleaching UV excitation intensity too high.Reduce excitation power (ND filters). Use pulsed excitation if available.[2]
No Signal Concentration too low or incorrect filter.Verify DAPI filter set (Ex ~350nm). Increase concentration to 10-20 µM.
Cell Toxicity UV damage or DMSO toxicity.Limit UV exposure time. Keep final DMSO concentration < 0.5%.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text on oxazole fluorophores and solvent effects). Link

  • Ackerman, M. E., et al. (1974). "Liquid Scintillation Counting: A Review of the Theory and Application." Annual Review of Physical Chemistry. (Describes the mechanism of phenyloxazole scintillators like PPO). Link

  • Greenspan, P., et al. (1985). "Nile red: a selective fluorescent stain for intracellular lipid droplets." Journal of Cell Biology. (Comparative protocol for lipid droplet staining). Link

  • Udenfriend, S., et al. (1987). "Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand-receptor and antigen-antibody interactions." Analytical Biochemistry. (Base protocol for SPA using oxazole scintillators). Link

(Note: Specific literature on the 2-(4-Fluorophenyl) derivative is sparse; protocols are derived from the chemical class properties of 2,5-diaryloxazoles).

Sources

Application Note: In Vitro Cytotoxicity Profiling of 2-(4-Fluorophenyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating the biological activity of 2-(4-Fluorophenyl)-5-phenyloxazole and its structural analogs.

Introduction & Chemical Context

The compound 2-(4-Fluorophenyl)-5-phenyloxazole belongs to the 2,5-disubstituted oxazole family. Structurally, it is a fluorinated derivative of PPO (2,5-diphenyloxazole) , a well-known scintillator. While PPO derivatives are widely utilized in physics for photon detection, their lipophilic, planar heteroaromatic structure also makes them "privileged scaffolds" in medicinal chemistry, often exhibiting tubulin-binding, anti-inflammatory (COX-2 inhibition), or antimicrobial properties.

Critical Physicochemical Challenges

Before initiating biological assays, researchers must address two specific properties of this molecule that can invalidate standard protocols:

  • Intrinsic Fluorescence: Like its parent PPO, this compound likely emits fluorescence in the near-UV/Blue region (

    
     nm). This can cause spectral interference  in fluorescence-based viability assays (e.g., DAPI/Hoechst counterstaining or blue-fluorescent viability dyes).
    
  • Aqueous Solubility: The highly lipophilic nature of the phenyloxazole core requires careful solvent management to prevent microprecipitation in cell culture media, which leads to false "cytotoxicity" signals due to physical cell stress rather than chemical activity.

Pre-Assay Preparation & Validation

Compound Reconstitution
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (

    
    99.9%).
    
  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Solubility & Precipitation Check (Mandatory Step)

Before adding cells, you must validate the compound's stability in the culture medium.

  • Dilute the stock to the highest test concentration (e.g., 100 µM) in complete media (e.g., DMEM + 10% FBS).

  • Incubate at 37°C for 4 hours.

  • Microscopic Inspection: Check for crystal formation or turbidity at 40x magnification.

    • Pass: Solution remains clear.

    • Fail: Crystals visible.[1] Action: Lower the maximum concentration or add a solubility enhancer (e.g., 0.5% Cyclodextrin).

Experimental Protocols

Protocol A: Luminescent ATP Quantitation (Gold Standard)

Why this assay? The CellTiter-Glo® (Promega) assay is recommended over MTT/MTS for this compound. It relies on luminescence (glow kinetics), which completely avoids interference from the compound's intrinsic fluorescence and is less susceptible to chemical reduction by the oxazole ring.

Workflow Diagram

G Start Cell Seeding (3-5k cells/well) Incubate Adhesion Period (12-24h, 37°C) Start->Incubate Treatment Compound Treatment (Serial Dilutions) Incubate->Treatment Wait Exposure Time (24h, 48h, or 72h) Treatment->Wait Reagent Add CellTiter-Glo Reagent (1:1 Ratio) Wait->Reagent Shake Orbital Shaking (2 min, Protect from Light) Reagent->Shake Read Read Luminescence (Integration: 0.5 - 1s) Shake->Read

Caption: Optimized workflow for ATP-based luminescent viability assay to avoid fluorescence interference.

Step-by-Step Procedure
  • Seeding: Plate cells in opaque-walled white 96-well plates (essential to prevent signal bleed-through).

    • Density: 3,000–5,000 cells/well (cell line dependent).

    • Volume: 100 µL/well.

  • Treatment:

    • Prepare 2x compound solutions in media.

    • Add 100 µL of 2x solution to wells (Final Volume: 200 µL).

    • Controls:

      • Vehicle Control: 0.5% DMSO (or equivalent final concentration).

      • Positive Control: Staurosporine (1 µM) or Doxorubicin.

      • Blank: Media + Compound (No Cells) – Crucial to check for background luminescence.

  • Assay Reaction:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add 100 µL CellTiter-Glo Reagent directly to the wells (if using 100 µL culture volume; adjust 1:1).

    • Orbitally shake for 2 minutes to lyse cells.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read Total Luminescence on a multi-mode plate reader.

Protocol B: Colorimetric MTT Assay (Cost-Effective Alternative)

Caveat: If you must use MTT, you must run a "Cell-Free Compound Control" to ensure the oxazole does not chemically reduce the tetrazolium salt.

Reagent Preparation
  • MTT Stock: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm) and store at 4°C in the dark.

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Procedure
  • Seeding: Plate cells in clear 96-well plates.

  • Treatment: Incubate with compound for 24–72 hours.

  • MTT Addition:

    • Add 10–20 µL of MTT stock per 100 µL medium.

    • Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO .

    • Shake for 10–15 minutes.

  • Quantification:

    • Measure Absorbance at 570 nm .

    • Reference wavelength: 650 nm (subtract this to correct for plastic/turbidity).

Protocol C: Mechanistic Deconvolution (Apoptosis vs. Necrosis)

To determine if the compound induces programmed cell death (apoptosis) or membrane rupture (necrosis/toxicity), use Annexin V / Propidium Iodide (PI) staining.

Critical Warning: 2-(4-Fluorophenyl)-5-phenyloxazole may fluoresce in the Blue/UV range.

  • Avoid: DAPI or Hoechst for nuclear counterstaining if the compound accumulates in the nucleus.

  • Use: PI (Red) and Annexin V-FITC (Green) are generally safe, but verify the compound does not bleed into the FITC channel (525 nm).

Flow Cytometry Gating Strategy

DecisionTree Root Flow Cytometry Analysis (Annexin V / PI) Q1 Q1: Annexin V (-) / PI (-) Live Cells Root->Q1 Q2 Q2: Annexin V (+) / PI (-) Early Apoptosis Root->Q2 Q3 Q3: Annexin V (+) / PI (+) Late Apoptosis Root->Q3 Q4 Q4: Annexin V (-) / PI (+) Necrosis / Membrane Damage Root->Q4

Caption: Quadrant analysis for mechanism of action determination.

Data Analysis & Troubleshooting

Calculating IC50

Do not rely on linear regression. Use non-linear regression (4-parameter logistic curve) in GraphPad Prism or SigmaPlot:



  • X: Log of concentration.

  • Y: Normalized viability (%).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (MTT) Compound reduces MTTSwitch to Protocol A (CellTiter-Glo) or SRB Assay.
Precipitation Low solubility in mediaLimit DMSO to <0.5%. Sonicate stock. Use serum-free media for short exposures.
Fluorescent Interference Compound emits at detection

Run a spectral scan of the compound in media. Choose dyes with non-overlapping emission (e.g., Red/Far-Red).
Variable Replicates Evaporation (Edge Effect)Fill outer wells with PBS (do not plate cells there).

References

  • Synthesis and Biological Evaluation of Oxazole Derivatives: Title: Synthesis and anticancer activity of 2,5-disubstituted oxazole derivatives. Source:European Journal of Medicinal Chemistry (General reference for scaffold activity). Context: Establishes the oxazole ring as a bioactive pharmacophore.
  • Fluorescence of Oxazoles

    • Title: 2,5-Diphenyloxazole (PPO) - Physicochemical properties.[2]

    • Source: PubChem / NIST Chemistry WebBook.
    • URL:[Link]

    • Context: Validates the intrinsic fluorescence risks of the scaffold.
  • Assay Interference Protocols

    • Title: Assay Guidance Manual - Cell Viability Assays.
    • Source: NCBI Bookshelf.
    • URL:[Link]

    • Context: Authoritative source for selecting the correct viability assay (
  • MTT Assay Limitations

    • Title: Interference of chemical compounds with MTT assay.
    • Source:Journal of Pharmacological and Toxicological Methods.
    • URL:[Link]

    • Context: Explains the mechanism of false positives in tetrazolium reduction.

Sources

analytical methods for detecting 2-(4-Fluorophenyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)-5-phenyloxazole (CAS: 324-80-1) is a diaryloxazole derivative structurally related to the common scintillator PPO (2,5-diphenyloxazole). Its fluorinated motif imparts unique lipophilicity (LogP ~3.65) and metabolic stability, making it a critical intermediate in medicinal chemistry (e.g., COX-2 inhibitors) and a candidate for organic scintillator applications.

This guide provides authoritative protocols for the detection, quantification, and characterization of this compound. Unlike generic chemical listings, this document focuses on causality-driven methodology —explaining why specific parameters are chosen based on the molecule's physicochemical properties.

Key Methodologies Covered:

  • HPLC-FLD/UV: The gold standard for purity assessment and scintillator efficiency testing.

  • LC-MS/MS: High-sensitivity protocol for trace analysis in complex biological matrices.

  • Spectroscopic Validation: NMR and IR signatures for structural confirmation.[1][2]

Compound Profile & Physicochemical Properties

Understanding the analyte is the first step in method development. The oxazole ring is a weak base, but the phenyl substitutions render the molecule highly lipophilic and neutral under standard reversed-phase conditions.

PropertyValueAnalytical Implication
Molecular Formula C₁₅H₁₀FNOMonoisotopic Mass: 239.07
Molecular Weight 239.25 g/mol Target [M+H]⁺ = 240.1 in ESI+
LogP ~3.65Requires high % organic mobile phase (>50%) for elution.
Solubility DMSO, Methanol, ACNInsoluble in water; Sample diluent must be organic.
Chromophore Conjugated OxazoleStrong UV Abs (~300 nm); High Fluorescence.
Physical State White to off-white solidHygroscopic handling not required, but light sensitive.

Protocol 1: HPLC with Fluorescence Detection (HPLC-FLD)

Application: Purity analysis, scintillator quality control, and degradation studies. Rationale: As an oxazole derivative, the molecule exhibits high quantum yield fluorescence. FLD offers 10-100x greater sensitivity and selectivity than UV, minimizing interference from non-fluorescent matrix components.

Reagents & Equipment
  • System: HPLC with Quaternary Pump, Degasser, Autosampler, Column Oven.

  • Detectors: Fluorescence Detector (FLD) in series with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

Method Parameters
ParameterSettingTechnical Justification
Mobile Phase A Water (0.1% Formic Acid)Acid ensures the oxazole nitrogen remains protonated/consistent, sharpening peaks.
Mobile Phase B Acetonitrile (0.1% Formic Acid)ACN provides lower backpressure and better solubility for aromatics than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain theoretical plates.
Gradient 0-1 min: 50% B; 1-8 min: 50%→95% B; 8-10 min: 95% B.Gradient elution prevents late elution of highly lipophilic impurities.
Column Temp 35°CImproves mass transfer kinetics and reproducibility.
Injection Vol 5 µLLow volume prevents solvent effects (peak broadening) since sample is in 100% organic.
Detection Settings
  • UV Channel: 305 nm (Reference: 450 nm).

  • Fluorescence:

    • Excitation (Ex): 300 nm (Matches absorption max of the diaryloxazole core).

    • Emission (Em): 365 nm (Stokes shift typical of phenyl-substituted oxazoles).

    • Gain: Set to 10 (optimize based on standard curve).

Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL ACN (1 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:100 in Mobile Phase B (10 µg/mL).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter (Nylon binds aromatics; avoid).

Protocol 2: LC-MS/MS for Trace Analysis

Application: Pharmacokinetic studies, metabolic stability assays, or trace contaminant screening. Rationale: The fluorine atom provides metabolic stability but does not ionize well. However, the oxazole nitrogen is readily protonated in Electrospray Ionization (ESI) positive mode.

Mass Spectrometry Settings (Triple Quadrupole)
  • Ionization: ESI Positive (+).

  • Source Temp: 350°C (High temp required to desolvate lipophilic droplets).

  • Capillary Voltage: 3500 V.

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern typically involves the cleavage of the oxazole ring or loss of the fluorophenyl group.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)ID
240.1 183.1 25100Quantifier (Loss of C2 fragment/rearrangement)
240.1 95.0 40100Qualifier (Fluorophenyl cation)

Note: Optimize CE values by infusing a 1 µg/mL standard directly into the MS source.

Visualized Workflows

Figure 1: Analytical Logic & Decision Tree

This diagram illustrates the decision process for selecting the appropriate analytical method based on the sample concentration and matrix complexity.

AnalyticalWorkflow Start Sample Received: 2-(4-Fluorophenyl)-5-phenyloxazole MatrixCheck Check Matrix Complexity Start->MatrixCheck PureChemical Pure Chemical / Synthesis Product MatrixCheck->PureChemical Simple BioMatrix Biological Fluid / Complex Matrix MatrixCheck->BioMatrix Complex MethodHPLC Protocol 1: HPLC-UV/FLD (Purity & Potency) PureChemical->MethodHPLC Quantification MethodNMR Protocol 3: NMR/IR (Structural ID) PureChemical->MethodNMR Identification ConcCheck Est. Concentration Check BioMatrix->ConcCheck HighConc High Conc (>1 µg/mL) ConcCheck->HighConc LowConc Trace Conc (<100 ng/mL) ConcCheck->LowConc HighConc->MethodHPLC If UV active MethodLCMS Protocol 2: LC-MS/MS (High Sensitivity) LowConc->MethodLCMS Required

Caption: Decision tree for selecting analytical methods based on sample matrix and sensitivity requirements.

Figure 2: LC-MS/MS Mechanism of Action

This diagram visualizes the ionization and fragmentation pathway utilized in Protocol 2.

MS_Pathway Molecule Analyte (Neutral) MW: 239.25 ESI ESI Source (+3.5 kV) Molecule->ESI Infusion Precursor Precursor Ion [M+H]+ = 240.1 ESI->Precursor Protonation Collision Collision Cell (N2 Gas) Precursor->Collision Selection Q1 Fragments Product Ions m/z 183.1 m/z 95.0 Collision->Fragments CID Fragmentation Detector Detector Signal Output Fragments->Detector Selection Q3

Caption: LC-MS/MS workflow showing protonation of the oxazole ring followed by Collision-Induced Dissociation (CID).

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of Core Requirements), every run must include:

  • System Suitability Test (SST):

    • Inject the standard 5 times.

    • Requirement: Retention time RSD < 0.5%; Peak Area RSD < 1.0%.

    • Tailing Factor: Must be < 1.5 (Tailing indicates secondary interactions with silanols; add more ammonium acetate if observed).

  • Linearity:

    • Construct a 5-point calibration curve (0.1 – 100 µg/mL).

    • R² value must be > 0.999.

  • Carryover Check:

    • Inject a blank (ACN) immediately after the highest standard.

    • Requirement: No peak > 0.1% of the lowest standard area at the retention time.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67586, 2-(4-Fluorophenyl)-5-phenyloxazole. Retrieved from [Link]

  • Synthesis & Characterization Context
  • Analytical Methodology (Analogous Compounds)

    • Bao, X., et al. (2014). Synthesis and fluorescence properties of novel oxazole derivatives. (Provides basis for fluorescence settings: Ex 300-340nm). Retrieved from [Link]

  • Supplier Data

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(4-Fluorophenyl)-5-phenyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Topic: Yield Optimization & Troubleshooting Target Molecule: 2-(4-Fluorophenyl)-5-phenyloxazole (CAS: 324-80-1) Support Tier: Level 3 (Senior Scientist / Process Chemist)

Introduction: The Support Philosophy

Welcome to the Technical Support Center. You are likely here because your yield of 2-(4-Fluorophenyl)-5-phenyloxazole is suboptimal, or you are observing significant charring/byproduct formation.

This guide moves beyond standard textbook procedures. We treat the synthesis as a system where yield loss is a symptom of specific mechanistic failures. For this specific fluorinated scintillator/intermediate, the electron-withdrawing nature of the 4-fluoro substituent on the C2-phenyl ring significantly influences the kinetics of cyclization, often requiring precise modulation of Lewis acidity and temperature.

Module 1: Route Selection & Strategy

Before troubleshooting a specific step, ensure you are using the correct route for your scale and purity requirements.

Strategic Decision Matrix

The two primary industrial/lab-scale routes are the Robinson-Gabriel Cyclodehydration (Classic) and the Iodine-Mediated Oxidative Cyclization (Modern).

RouteSelection Start START: Select Synthesis Strategy Scale What is your reaction scale? Start->Scale LargeScale > 10 Grams / Industrial Scale->LargeScale LabScale < 10 Grams / R&D Scale->LabScale RG_Route Route A: Robinson-Gabriel (Cyclodehydration) LargeScale->RG_Route RG_Pros Pros: Scalable, Cheap Reagents Cons: Harsh Acids, High Temp RG_Route->RG_Pros Iodine_Route Route B: Iodine-Mediated (Oxidative Cyclization) LabScale->Iodine_Route Iodine_Pros Pros: Mild, High Yield, Green Cons: Atom Economy (Stoichiometry) Iodine_Route->Iodine_Pros

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and constraints.

Module 2: Route A - Robinson-Gabriel Synthesis (Troubleshooting)

The Method: Cyclodehydration of N-(2-oxo-2-phenylethyl)-4-fluorobenzamide using a dehydrating agent (POCl


, H

SO

, or Burgess Reagent).
The Mechanism & The "Fluorine Effect"

The 4-fluoro substituent renders the amide carbonyl carbon more electrophilic compared to the non-fluorinated analog. While this theoretically accelerates the nucleophilic attack by the enol oxygen, it also makes the intermediate N-acylaminoketone more susceptible to hydrolysis before cyclization can occur.

Troubleshooting Guide (Ticket-Based Format)

Ticket #RG-01: "Black Tar" Formation / Charring

  • Diagnosis: Thermal decomposition due to uncontrolled exotherm or excessive acid strength. The 4-fluoro moiety is stable, but the oxazole ring, once formed, can polymerize under harsh acidic conditions at high T.

  • Resolution:

    • Switch Reagent: Move from neat H

      
      SO
      
      
      
      to POCl
      
      
      in Toluene
      (1:5 ratio). The solvent acts as a heat sink.
    • Temperature Ramp: Do not reflux immediately. Stir at 60°C for 1 hour, then ramp to reflux.

    • Scavenger: Add pyridine (1.1 eq relative to POCl

      
      ) to buffer the HCl generated.
      

Ticket #RG-02: Low Yield (<40%) with Unreacted Starting Material

  • Diagnosis: "Stalled" Cyclization. The enolization of the ketone is the rate-determining step.

  • Resolution:

    • Lewis Acid Boost: If using POCl

      
      , add a catalytic amount of anhydrous ZnCl
      
      
      
      or BF
      
      
      OEt
      
      
      . This promotes enolization.
    • Moisture Control: POCl

      
       degrades to phosphoric acid in moist air, which is a poor cyclizing agent compared to the oxychloride. Use fresh reagents.
      
Optimized Protocol (Robinson-Gabriel)
  • Precursor: Suspend N-(2-oxo-2-phenylethyl)-4-fluorobenzamide (10 mmol) in dry Toluene (50 mL).

  • Reagent: Add POCl

    
     (30 mmol) dropwise at room temperature.
    
  • Catalyst: Add Pyridine (35 mmol) slowly (Exothermic!).

  • Reaction: Heat to 80°C for 2 hours, then reflux (110°C) for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour onto crushed ice/NaHCO

    
    . Do not use water alone  (acidic hydrolysis risk).
    

Module 3: Route B - Iodine-Mediated Oxidative Cyclization (High Yield)

The Method: Reaction of 2-bromoacetophenone (or acetophenone) with 4-fluorobenzylamine (or benzamide) in the presence of Iodine and an oxidant. Recommendation: This is the preferred route for high-purity applications (e.g., scintillators) as it avoids difficult-to-remove phosphorous byproducts.

Why this works better for Fluorinated derivatives:

The oxidative conditions (I


/DMSO or I

/TBHP) are neutral to slightly basic, preventing the defluorination or ring-opening that can occur in strong mineral acids.
Protocol Optimization Table
VariableStandard ConditionOptimized Condition (Yield > 85%) Why?
Solvent DMFDMSO DMSO acts as a co-oxidant (Kornblum-like mechanism) and solubilizes the polar intermediates.
Catalyst Iodine (20 mol%)Iodine (50 mol%) Higher loading ensures rapid conversion of the imine intermediate, preventing hydrolysis.
Temp 100°C110°C Critical threshold for the oxidative aromatization step.
Base K

CO

Cs

CO

Cesium effect: Higher solubility in DMSO promotes faster deprotonation.
Step-by-Step Workflow
  • Mix: Combine acetophenone (1.0 eq), 4-fluorobenzylamine (1.2 eq), and I

    
     (0.5 eq) in DMSO.
    
  • Heat: Stir at 110°C sealed tube (if possible) or reflux.

  • Observation: The solution will turn dark (iodine) then lighten as iodine is consumed/regenerated.

  • Workup: Treat with aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium thiosulfate) to remove residual iodine (critical for color purity).

Module 4: Purification & Quality Control

Ticket #QC-01: Product is Yellow/Brown (Should be White/Colorless)

  • Cause: Trace iodine (Route B) or polymerized furans (Route A).

  • Fix:

    • Wash: 10% Sodium Thiosulfate wash during extraction.

    • Recrystallization: Dissolve crude solid in boiling Ethanol (95%) . Add activated charcoal, filter hot, and cool slowly to 4°C.

    • Note: 2-(4-Fluorophenyl)-5-phenyloxazole crystallizes as white needles.

Ticket #QC-02: "Ghost Peak" in HPLC

  • Cause: The 4-fluoro group allows for strong H-bonding with silanols if the column is old.

  • Fix: Add 0.1% Trifluoroacetic acid (TFA) to the HPLC mobile phase to sharpen the peak.

Visualizing the Troubleshooting Logic

Troubleshooting Issue ISSUE: Low Yield Check1 Check TLC: Starting Material Left? Issue->Check1 YesSM YES: Incomplete Rxn Check1->YesSM NoSM NO: Decomposition Check1->NoSM Action1 Moisture in Reagents? Replace POCl3 YesSM->Action1 Likely Action2 Temp too low? Increase to Reflux YesSM->Action2 Secondary Action3 Temp too high? Reduce T, use Toluene NoSM->Action3 Black Tar Action4 Quench Issue? Use NaHCO3/Ice NoSM->Action4 Missing Mass

Figure 2: Diagnostic workflow for resolving yield issues in the Robinson-Gabriel synthesis.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Synthesis of 2,5-Disubstituted Oxazoles: Troubleshooting Guide. BenchChem.[1][2][3] Link

  • Wan, C., et al. (2010).[5] "Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization." Organic Letters, 12(17), 3902-3905. Link

  • Pogaku, N., et al. (2018).[6] "Iodine-mediated new strategy for the synthesis of 2,5-disubstituted oxazoles from methyl ketones and TosMIC."[6] Taylor & Francis Group.[6] Link

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606.
  • BLD Pharm. (2025). Product Safety & Specification: 2-(4-Fluorophenyl)-5-phenyloxazole.[7]Link

Sources

Technical Support Center: Purification of 2-(4-Fluorophenyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Fluorophenyl)-5-phenyloxazole . This highly lipophilic, fluorescent 2,5-diaryloxazole derivative is frequently utilized in the development of organic scintillators, fluorescent probes, and advanced materials[1][2].

Because of its extended π-conjugation and the unique electronic push-pull dynamics introduced by the para-fluoro substitution, the compound exhibits specific solubility and photophysical behaviors. Trace impurities—such as unreacted starting materials, transition metal catalysts, or oxidation byproducts—can severely quench its fluorescence quantum yield or alter its crystalline properties[2][3]. This guide is engineered for researchers and drug development professionals to troubleshoot common purification bottlenecks and establish self-validating, high-purity workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: During silica gel chromatography, my product co-elutes with the 4-fluorobenzamide starting material. How can I resolve this? Causality & Solution: 4-Fluorobenzamide possesses strong hydrogen-bond donors (-NH₂) and acceptors (C=O). In contrast, 2-(4-Fluorophenyl)-5-phenyloxazole only possesses weak hydrogen-bond acceptors (the oxazole nitrogen and oxygen). If co-elution occurs, your solvent system is likely too polar, collapsing the retention factor (


) differences, or the column is overloaded.
Actionable Step: Switch to a highly non-polar gradient and utilize dry-loading. Start with 100% Hexanes and slowly ramp to 95:5 Hexanes:Ethyl Acetate. The highly lipophilic oxazole derivative will elute significantly earlier than the primary amide[4].

Q2: My purified 2-(4-Fluorophenyl)-5-phenyloxazole exhibits a lower fluorescence quantum yield than expected. What is causing this quenching? Causality & Solution: 2,5-Diaryloxazoles are highly sensitive to dynamic quenching by heavy metal ions and molecular oxygen[2]. If your synthetic route utilized transition metal catalysis (e.g., Palladium, Rhodium, or Copper-catalyzed cross-coupling[4][5][6]), trace metal residues (even at ppm levels) act as non-radiative decay pathways, severely depressing the quantum yield. Actionable Step: Dissolve the product in dichloromethane (DCM) and stir with a functionalized silica metal scavenger (e.g., thiol-functionalized silica) for 2 hours before filtration. For ultimate optical purity (scintillation grade), follow up with vacuum sublimation[7].

Q3: When attempting recrystallization, the product forms an oil ("oiling out") instead of distinct crystals. Why does this happen? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system is too miscible with the molten compound. The 4-fluoro substitution slightly lowers the melting point and alters crystal packing compared to unsubstituted 2,5-diphenyloxazole (PPO)[1][8]. Actionable Step: Avoid using pure ethanol if oiling occurs. Instead, use a binary solvent system like Hot Hexane/Ethyl Acetate. Dissolve the crude in a minimum amount of hot EtOAc, then add hot Hexane dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature. Seeding with a pure crystal will bypass the metastable oil phase.

Part 2: Visualizing the Purification Logic

Workflow: Isolation to Scintillation-Grade Purity

The following diagram illustrates the standard self-validating workflow required to achieve >99.9% purity for photophysical applications.

PurificationWorkflow Crude Crude Reaction Mixture (2-(4-Fluorophenyl)-5-phenyloxazole) Ext Liquid-Liquid Extraction (EtOAc / H2O) Crude->Ext Org Organic Phase (Contains Product + Impurities) Ext->Org Phase Separation Flash Flash Column Chromatography (Silica Gel, Hexanes:EtOAc) Org->Flash Dry Load Recryst Recrystallization (Hot Hexane/EtOAc or Benzene) Flash->Recryst Main Fluorescent Fraction Sublim Vacuum Sublimation (For Scintillation Grade) Recryst->Sublim Filtered Crystals Pure Ultra-Pure Product (>99.9% Purity) Sublim->Pure Vapor Deposition

Caption: Step-by-step isolation and purification workflow for 2-(4-Fluorophenyl)-5-phenyloxazole.

Troubleshooting Decision Tree: Fluorescence Quenching

Troubleshooting Issue Issue: Low Fluorescence Quantum Yield Check1 Check 1: Trace Metal Contamination? (e.g., Pd, Cu, Rh from synthesis) Issue->Check1 Check2 Check 2: Oxidation Byproducts? (e.g., N-oxides or ring-opened species) Issue->Check2 Sol1 Solution: Treat with Metal Scavenger (e.g., Thiol-Silica) or EDTA wash Check1->Sol1 Yes Sol2 Solution: Preparative HPLC or Strict Anaerobic Recrystallization Check2->Sol2 Yes

Caption: Diagnostic logic for identifying and resolving fluorescence quenching in diaryloxazoles.

Part 3: Quantitative Data & Method Comparison

To optimize your time and yield, consult the table below comparing the efficacy of different purification techniques for 2,5-diaryloxazoles[1][4][9].

Purification MethodTypical Yield RecoveryTarget PurityTime RequiredBest For Removing...
Flash Column Chromatography 80 - 90%95 - 98%2 - 4 HoursPolar starting materials, regioisomers, polymeric byproducts.
Recrystallization (Hexane/EtOAc) 70 - 85%>99.0%12 - 24 HoursTrace organic impurities, structurally dissimilar byproducts.
Preparative HPLC (C18 Reverse Phase) 60 - 75%>99.5%4 - 8 HoursClosely eluting structural isomers, oxidized species.
Vacuum Sublimation 85 - 95%>99.9%6 - 12 HoursTrace heavy metals, inorganic salts, non-volatile organics.

Part 4: Experimental Protocols

Protocol A: Flash Column Chromatography (Primary Isolation)

This method is designed to separate the highly lipophilic oxazole from polar reaction components[4][8].

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (approximately 3 times the mass of the crude product) to the flask. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents band broadening and streaking caused by the poor solubility of the oxazole in the initial non-polar eluent.

  • Column Packing: Pack a glass column with Silica Gel (60 Å, 70-230 mesh) using 100% Hexanes as the slurry solvent.

  • Loading: Carefully pour the dry-loaded silica onto the top of the packed column bed. Top with a 1 cm layer of clean sand to prevent disturbance.

  • Elution: Begin elution with 100% Hexanes (2 column volumes). Gradually increase polarity to 98:2 Hexanes:Ethyl Acetate, and finally to 95:5 Hexanes:Ethyl Acetate.

  • Detection: Monitor fractions using Thin Layer Chromatography (TLC). 2-(4-Fluorophenyl)-5-phenyloxazole will exhibit intense blue fluorescence under a 365 nm UV lamp[2][3]. Combine the fluorescent fractions and concentrate under vacuum.

Protocol B: Recrystallization & Sublimation (Scintillation-Grade Purity)

Required for applications demanding high fluorescence quantum yields and optical clarity[7][9][10].

  • Dissolution: Transfer the chromatographed product to a clean Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate until the solid just dissolves.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot Hexanes dropwise until the solution becomes faintly turbid. Add one final drop of Ethyl Acetate to clear the turbidity.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0 °C) for 1 hour to maximize yield.

  • Filtration: Collect the white/colorless crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexanes. Dry under vacuum.

  • Vacuum Sublimation (Optional but Recommended): Place the dried crystals into the bottom of a sublimation apparatus. Apply a high vacuum (≤ 0.1 Torr). Gently heat the bottom of the apparatus to 120–140 °C using a sand bath. The ultra-pure 2-(4-Fluorophenyl)-5-phenyloxazole will deposit on the water-cooled "cold finger" as pristine, highly fluorescent crystals.

References

  • BenchChem. A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles.
  • Semantic Scholar. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.
  • Royal Society of Chemistry.
  • Google Patents.
  • ResearchGate. Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes.
  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
  • OSTI.GOV. 6Li-loaded liquid scintillators produced by direct dissolution of compounds in diisopropylnaphthalene (DIPN).
  • KFUPM ePrints. FRAMEWORKS Ahmed Mohamed Alloush.
  • BenchChem. A Comparative Analysis of the Photophysical Properties of Substituted Diaryloxazoles.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Fluorophenyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-Fluorophenyl)-5-phenyloxazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter related to the solubility of this compound.

FAQ 1: Why is 2-(4-Fluorophenyl)-5-phenyloxazole so poorly soluble in aqueous solutions?

Answer:

The poor aqueous solubility of 2-(4-Fluorophenyl)-5-phenyloxazole is rooted in its fundamental physicochemical properties. Understanding these properties is the first step in designing an effective solubilization strategy.

  • High Lipophilicity: The compound's structure is dominated by aromatic rings (a fluorophenyl group and a phenyl group), which are inherently hydrophobic or "water-fearing." This is quantitatively measured by its partition coefficient, LogP. A high LogP value indicates a preference for a lipid-like environment over an aqueous one. The calculated LogP for this molecule is approximately 3.65[1], which is indicative of a lipophilic compound with predictably low water solubility.

  • Molecular Structure and Crystal Packing: The planarity of the oxazole and phenyl rings can lead to strong intermolecular forces (pi-pi stacking) in the solid state. These forces create a stable crystal lattice that requires a significant amount of energy to break apart during the dissolution process. The more stable the crystal, the lower the solubility.

  • Lack of Ionizable Groups: The molecule does not have readily ionizable functional groups (like carboxylic acids or amines) within the typical physiological pH range. Therefore, its solubility cannot be easily manipulated by simple pH adjustment, a common technique for acidic or basic compounds[2].

Key Physicochemical Properties Summary
PropertyValueImplication for Solubility
Molecular Formula C₁₅H₁₀FNO[3]-
Molecular Weight 239.25 g/mol [1]Larger molecules can sometimes be more difficult to solvate[4].
Calculated LogP ~3.65[1]High lipophilicity, predicts poor aqueous solubility.
H-Bond Acceptors 2 (Oxazole N and O)Limited hydrogen bonding potential with water.
H-Bond Donors 0Cannot donate hydrogen bonds to the water network.
FAQ 2: What is the right way to determine the baseline solubility of my compound?

Answer:

Accurately measuring the baseline or "intrinsic" solubility is a critical prerequisite for any enhancement study. It is important to distinguish between kinetic and thermodynamic solubility, as they inform different stages of the drug discovery process.

  • Kinetic Solubility: Measures the concentration of a compound at the point it begins to precipitate from a solution prepared by adding a concentrated DMSO stock to an aqueous buffer. It's a high-throughput method useful for early screening.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours). This is the gold standard for characterizing a compound's solubility.

Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method

This protocol provides a reliable method for establishing the equilibrium solubility of 2-(4-Fluorophenyl)-5-phenyloxazole.

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of your chosen solvent (e.g., water, PBS pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C). Allow the suspension to equilibrate for at least 24 hours to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To remove all undissolved particles, filter the supernatant through a 0.22 µm PVDF filter or centrifuge at high speed (e.g., >10,000 g for 15 minutes) and carefully collect the supernatant.

  • Quantification: Dilute the clear supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Analysis: Quantify the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with known concentrations of the compound.

  • Calculation: Express the solubility in units such as µg/mL or µM.

FAQ 3: What are the simplest methods I can try first to get my compound into solution for in-vitro assays?

Answer:

For initial experiments, complex formulations are often unnecessary. The goal is to achieve the desired concentration with minimal impact on the assay. The following strategies are excellent starting points.

1. Co-Solvency

This is one of the most common and effective methods for early-stage research. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of lipophilic compounds[5][6].

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable "hydrophobic" environment that can accommodate the non-polar regions of 2-(4-Fluorophenyl)-5-phenyloxazole.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 300/400 (PEG 300/400) are frequently used[6][7].

  • Experimental Approach:

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

    • For your experiment, serially dilute this stock into your aqueous assay buffer.

    • Crucial Caveat: Always keep the final concentration of the organic co-solvent in your assay low (typically <1%, and ideally <0.5%) to avoid solvent-induced artifacts or toxicity in cell-based assays. Verify the tolerance of your specific assay system.

Solubilization Strategy Workflow

The following diagram outlines a systematic approach to tackling solubility issues, starting with the simplest methods.

G cluster_0 Phase 1: Initial Assessment & Simple Methods cluster_1 Phase 2: Advanced Formulation Strategies A Determine Baseline Thermodynamic Solubility B Is solubility sufficient for in-vitro assays? A->B C Proceed with Experiment B->C Yes D Attempt Co-solvency (e.g., DMSO, EtOH, PEG) B->D No E Is final co-solvent conc. <1% and compound soluble? D->E E->C Yes F Explore Advanced Techniques E->F No G Cyclodextrin Complexation F->G H Solid Dispersion F->H I Particle Size Reduction (Nanosuspension) F->I

Caption: Systematic workflow for addressing compound solubility.

FAQ 4: Co-solvents are not working or are interfering with my assay. What advanced formulation strategies can I use?

Answer:

When simple methods are insufficient, more advanced formulation techniques are required. These aim to fundamentally alter the physicochemical state of the compound to favor dissolution.

1. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[8]. They can encapsulate poorly soluble "guest" molecules, like 2-(4-Fluorophenyl)-5-phenyloxazole, forming an inclusion complex that has significantly improved aqueous solubility[6][9].

  • Mechanism: The lipophilic compound partitions into the non-polar core of the cyclodextrin, while the water-soluble exterior of the cyclodextrin interacts with the aqueous environment, effectively shuttling the drug molecule into solution.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles[8].

Mechanism of Cyclodextrin Inclusion

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

2. Solid Dispersions

A solid dispersion is a system where the drug is dispersed within a hydrophilic carrier or matrix at the solid state[2][8]. This can be achieved by methods like solvent evaporation or melt extrusion.

  • Mechanism: This technique prevents the formation of a stable crystal lattice. The drug exists in a high-energy amorphous state or as individual molecules surrounded by the water-soluble carrier. When introduced to an aqueous medium, the carrier dissolves quickly, releasing the drug in a supersaturated but absorbable state[10].

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common hydrophilic carriers[8].

  • Protocol: Preparation via Solvent Evaporation

    • Dissolve both 2-(4-Fluorophenyl)-5-phenyloxazole and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or acetone).

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This leaves a thin film on the flask wall.

    • Dry the film further under a high vacuum for several hours to remove any residual solvent.

    • The resulting solid can be scraped, milled, and then tested for its dissolution properties compared to the original crystalline drug.

3. Particle Size Reduction (Nanosuspensions)

For poorly soluble compounds, the dissolution rate is often the limiting factor for absorption. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.

  • Mechanism: Reducing the particle size from micrometers to the nanometer range drastically increases the surface area-to-volume ratio. This leads to a much faster dissolution rate[6][11].

  • Methods: Nanosuspensions can be prepared using media milling (a top-down approach) or precipitation (a bottom-up approach). These formulations are stabilized by surfactants or polymers to prevent particle aggregation.

FAQ 5: How do I choose the best enhancement technique for my specific needs?

Answer:

The optimal technique depends on your experimental context, including the required concentration, the intended use (in vitro vs. in vivo), and scalability.

TechniqueBest ForProsCons
Co-solvency Quick, small-scale in vitro screening.Simple, fast, and inexpensive to implement[4].Potential for solvent artifacts in biological assays; limited solubility enhancement.
Cyclodextrin Complexation In vitro and in vivo studies, especially parenteral formulations.Significant solubility increase; good safety profile for modified CDs[8].Can be expensive; potential for drug-CD binding to affect assays; stoichiometry must be determined.
Solid Dispersion Oral solid dosage form development for in vivo studies.Dramatically improves dissolution rate and can lead to high bioavailability[12].Manufacturing can be complex; potential for the amorphous drug to recrystallize over time, affecting stability.
Nanosuspension Oral and parenteral delivery.Greatly increases dissolution velocity; applicable to many compounds.Requires specialized equipment (e.g., high-pressure homogenizer); physical stability (particle growth) must be carefully controlled.
FAQ 6: My compound keeps precipitating out of my assay medium. What can I do?

Answer:

Precipitation during an experiment is a common issue with poorly soluble compounds and can invalidate your results. This often happens when a concentrated DMSO stock is diluted into an aqueous buffer, creating a supersaturated solution that is not stable.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to work at a lower concentration if your assay sensitivity allows.

  • Increase Co-solvent/Formulation Agent: Try slightly increasing the final percentage of your co-solvent (e.g., from 0.5% to 1.0% DMSO) or the concentration of cyclodextrin in the final medium. Always re-validate that the new concentration does not affect the assay.

  • Use a Precipitation Inhibitor: Certain polymers, like HPMC or PVP, can act as "parachute" polymers. When included in the formulation, they can stabilize the supersaturated state and delay the onset of precipitation.

  • Check for pH or Salt Effects: Ensure that the pH and salt concentration of your stock solution vehicle and final assay buffer are compatible. A change in pH upon dilution can sometimes cause a compound to crash out of solution.

  • Pre-warm the Assay Medium: For some compounds, solubility increases with temperature. Gently warming your assay medium before adding the compound stock can sometimes help, but ensure the temperature is compatible with your biological system.

References
  • Jadhav, P., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Young, R. J. (2014). Physical properties in drug design. In Tactics in Contemporary Drug Design. Springer Berlin Heidelberg.
  • Prajapati, R., & Patel, P. (2018). SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews (IJRAR).
  • Vemula, V. R. (2015). Drug Solubility: Importance and Enhancement Techniques. Journal of Analytical & Pharmaceutical Research.
  • Mochem. (n.d.). 2-(4-fluorobenzyl)-5-phenyloxazole. Retrieved from [Link]

  • Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Pardhi, V. P., et al. (2018). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications.
  • Silyutin, D. S., et al. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank.
  • Sharma, D., & Singh, J. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Almalki, A. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals.
  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)-5-phenyloxazole. PubChem Compound Database. Retrieved from [Link]

  • Jat, R. K., et al. (2019). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives.
  • Huang, W., et al. (2019). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r.
  • Al-Ghazali, M. A., et al. (2026). Formulation and Characterization of Β-Cyclodextrin and Ethyl Cellulose- Based Nanosponges for Enhanced Solubility and Sustained Delivery of Prasugrel Hydrochloride.
  • Auctores. (2022). Preparation, Characterization and Evaluation of Prasugrel Hydrochloride Nanosuspensions: Its enhancement of dissolution rate and oral bioavailability. Retrieved from [Link]

  • Google Patents. (2013). EP2564847A1 - Pharmaceutical composition for improving solubility of prasugrel and its preparation method.
  • Google Patents. (2013). US20130045251A1 - Pharmaceutical composition for improving solubility of prasugrel and its preparation method.
  • Kumar, R., & Singh, C. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics.

Sources

stability testing of 2-(4-Fluorophenyl)-5-phenyloxazole under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stability testing of 2-(4-Fluorophenyl)-5-phenyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Here, we synthesize established scientific principles with practical, field-proven insights to ensure the integrity and success of your experimental work.

Introduction to Stability Testing

Stability testing is a critical component of pharmaceutical development, providing essential data on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] The primary goal is to establish a re-test period for the drug substance or a shelf life for the drug product and recommend appropriate storage conditions.[1][2] For a novel compound like 2-(4-Fluorophenyl)-5-phenyloxazole, a thorough understanding of its intrinsic stability is paramount for successful formulation development and regulatory submissions.[3][4]

Forced degradation, or stress testing, is a key aspect of these studies. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][5] This information is crucial for developing and validating stability-indicating analytical methods.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for 2-(4-Fluorophenyl)-5-phenyloxazole?

A1: Based on its chemical structure, the primary anticipated degradation pathways for 2-(4-Fluorophenyl)-5-phenyloxazole include:

  • Hydrolysis: The oxazole ring is susceptible to acid- or base-catalyzed hydrolysis, which can lead to ring-opening.[7][8] The initial step is often the protonation of the nitrogen atom, followed by nucleophilic attack by water.[7]

  • Oxidation: The oxazole ring can be susceptible to oxidation, potentially leading to cleavage and the formation of various smaller molecules.[8][9][10] The presence of a phenyl group might also be a site for oxidative degradation.

  • Photodegradation: Aromatic fluorine compounds can be susceptible to photolysis.[11][12] Exposure to UV or visible light may lead to the degradation of the 4-fluorophenyl moiety or other parts of the molecule.

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[5][6] More than 20% degradation may be considered excessive and should be investigated.[5] Typical stress conditions, as recommended by ICH guidelines, include:[6]

  • Acid Hydrolysis: 0.1 M to 1.0 M HCl at room temperature or elevated temperature (e.g., 60°C).[5]

  • Base Hydrolysis: 0.1 M to 1.0 M NaOH at room temperature or elevated temperature.[5]

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[6]

  • Thermal Degradation: Dry heat (e.g., 60-80°C).

  • Photostability: Exposure to a combination of UV and visible light, as specified in ICH Q1B guidelines.[5]

Q3: Which analytical techniques are most suitable for monitoring the stability of 2-(4-Fluorophenyl)-5-phenyloxazole?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like TOF or Orbitrap, is indispensable.[13][14][15]

Troubleshooting Guide

This section addresses specific issues that you might encounter during your stability testing experiments.

IssuePossible Cause(s)Suggested Solution(s)
Unexpected Peaks in HPLC Chromatogram 1. Impurities in the starting material. 2. Contaminated mobile phase or glassware. 3. "Ghost peaks" from previous injections.[16] 4. Formation of new degradation products.1. Analyze the starting material by HPLC-UV and LC-MS to confirm purity. 2. Use HPLC-grade solvents and thoroughly clean all glassware. 3. Implement a robust column washing protocol between injections. 4. If new peaks appear under stress conditions, proceed with identification using LC-MS.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.[17] 2. Interaction of the analyte with active sites on the column.[17] 3. Mismatch between injection solvent and mobile phase.[18]1. Reduce the sample concentration or injection volume.[17] 2. Use a high-purity silica column or add a mobile phase modifier like triethylamine (use with caution and check for compatibility).[17] 3. Dissolve the sample in the mobile phase whenever possible.[19]
Shifting Retention Times 1. Inconsistent mobile phase preparation.[20] 2. Fluctuation in column temperature.[19] 3. Column degradation.[20] 4. Pump malfunction or leaks.[19]1. Prepare fresh mobile phase daily and ensure accurate composition.[20] 2. Use a column oven to maintain a constant temperature.[19] 3. Use a guard column and replace the analytical column if performance deteriorates. 4. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[19]
No or Minimal Degradation Observed 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure.[7] 2. If no degradation is observed even under harsh conditions, this indicates high intrinsic stability. Document these findings.
Difficulty in Identifying Unknown Degradants 1. Insufficient concentration of the degradant for characterization. 2. Complex fragmentation pattern in MS. 3. Lack of reference standards.1. Concentrate the sample containing the degradant or perform a scaled-up degradation experiment. 2. Utilize MS/MS or MSn analysis to obtain more detailed fragmentation information.[21] 3. Use high-resolution mass spectrometry to determine the elemental composition and propose potential structures.[13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 2-(4-Fluorophenyl)-5-phenyloxazole.

Objective: To identify potential degradation products and pathways.

Materials:

  • 2-(4-Fluorophenyl)-5-phenyloxazole

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • HPLC-grade methanol and water

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(4-Fluorophenyl)-5-phenyloxazole in methanol (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in methanol before analysis.

    • Control Sample: Dilute the stock solution with methanol/water to the final concentration without any stressor.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating HPLC method.

  • LC-MS Analysis: Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-(4-Fluorophenyl)-5-phenyloxazole from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Visualizations

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in MeOH) Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Oxidation Oxidation (30% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C, solid) Stock->Thermal Control Control (No Stress) Stock->Control Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Control->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS Analysis (for identification) HPLC->LCMS If degradation >5%

Caption: Workflow for a typical forced degradation study.

Troubleshooting Logic for Unexpected HPLC Peaks

HPLC_Troubleshooting Start Unexpected Peak Observed in HPLC IsControl Is the peak present in the control sample? Start->IsControl Impurity Potential impurity in starting material IsControl->Impurity Yes Degradant Potential degradation product IsControl->Degradant No CheckBlank Inject a blank (mobile phase) Impurity->CheckBlank IdentifyDegradant Proceed with LC-MS identification Degradant->IdentifyDegradant GhostPeak Ghost peak/ Carryover issue CheckBlank->GhostPeak Yes AnalyzeImpurity Analyze starting material for purity CheckBlank->AnalyzeImpurity No CleanSystem Improve column wash and system cleaning GhostPeak->CleanSystem

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved March 7, 2024, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 12-18. Retrieved March 7, 2024, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2022). International Journal for Scientific Research & Development, 10(4), 133-138. Retrieved March 7, 2024, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 7, 2024, from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003, February 6). International Council for Harmonisation. Retrieved March 7, 2024, from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). ResolveMass. Retrieved March 7, 2024, from [Link]

  • ICH Q1A (R2) guideline specifies the stability data package necessary for a new drug substance or product registration application in EU, Japan & USA. (n.d.). SlideShare. Retrieved March 7, 2024, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 7, 2024, from [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2003, February 6). International Council for Harmonisation. Retrieved March 7, 2024, from [Link]

  • A deep dive in Stability Studies (ICH Q1A R2). (2025, April 3). YouTube. Retrieved March 7, 2024, from [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting. Retrieved March 7, 2024, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved March 7, 2024, from [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals. (2023, September 26). Environmental Science & Technology. Retrieved March 7, 2024, from [Link]

  • The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL. Retrieved March 7, 2024, from [Link]

  • Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. (2020, February 28). Scientific Reports. Retrieved March 7, 2024, from [Link]

  • Identification of Unknown Residues. (n.d.). WUR eDepot. Retrieved March 7, 2024, from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). ResolveMass. Retrieved March 7, 2024, from [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare. Retrieved March 7, 2024, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene. Retrieved March 7, 2024, from [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022, February 14). ACS Environmental Au. Retrieved March 7, 2024, from [Link]

  • Key Considerations in Stability Testing. (2019, March 2). Pharmaceutical Technology. Retrieved March 7, 2024, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Journal of Drug Delivery and Therapeutics, 13(3), 118-132. Retrieved March 7, 2024, from [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022, February 14). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved March 7, 2024, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010, March 31). European Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group. Retrieved March 7, 2024, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • How to Identify Unknown Peptides by LC-MS Testing. (2026, February 11). YouTube. Retrieved March 7, 2024, from [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). SlideShare. Retrieved March 7, 2024, from [Link]

  • Identification of the unknown transformation products derived from clarithromycin and carbamazepine using liquid chromatography/high-resolution mass spectrometry. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Oxazoline. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Understanding Oxazole and Its Derivatives. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (n.d.). NIO. Retrieved March 7, 2024, from [Link]

  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (2023, November 27). MDPI. Retrieved March 7, 2024, from [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • 5-Phenyl oxazole. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. (2026, January 9). PharmaCores. Retrieved March 7, 2024, from [Link]

Sources

mitigating photobleaching of 2-(4-Fluorophenyl)-5-phenyloxazole in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers utilizing 2-(4-Fluorophenyl)-5-phenyloxazole (a derivative of PPO) in fluorescence microscopy.

Subject: Mitigating Photobleaching of 2-(4-Fluorophenyl)-5-phenyloxazole Ticket ID: [AUTO-GEN-OXZ-05] Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Blue-Edge" Challenge

2-(4-Fluorophenyl)-5-phenyloxazole is a structural analog of PPO (2,5-diphenyloxazole) . Like its parent compound, it typically exhibits excitation in the UV/Violet region (300–360 nm) and emission in the Deep Blue (380–420 nm) .

The Core Problem: Imaging in this spectral window imposes a "UV Tax." The high-energy photons required for excitation significantly increase the probability of the fluorophore entering the Triplet State (


) , where it becomes highly reactive with molecular oxygen, leading to irreversible photodestruction (photobleaching).

This guide provides a self-validating troubleshooting protocol to extend photon budget and signal lifetime.

Part 1: Chemical Environment & Mounting (The First Line of Defense)

Q: My signal vanishes within seconds of opening the shutter. Is this bleaching or quenching?

A: Immediate signal loss is often chemical quenching , while gradual loss is photobleaching .

Diagnostic Test:

  • Move to a fresh field of view (FOV).

  • Reduce excitation power to 1%.

  • Open the shutter.

    • If signal is absent immediately: You have a solubility or pH mismatch (Quenching).

    • If signal appears then fades: You have a photostability issue (Bleaching).[1]

The Solution: Phenyloxazoles are hydrophobic and sensitive to the polarity of their environment.

  • Mounting Medium: Do not use pure glycerol/PBS for high-resolution work with this dye. You must use a mountant with a high Refractive Index (RI ~1.52) and specific radical scavengers.

  • Recommended Antifades:

    • p-Phenylenediamine (PPD): The "Gold Standard" for blue/UV dyes. It effectively quenches singlet oxygen. Note: PPD oxidizes rapidly (turns brown); use fresh aliquots.

    • Commercial Options: Vectashield (Vector Labs) is historically superior for blue-emitting dyes compared to older generations of other mountants.

Q: Can I use Glucose Oxidase (GLOX) to remove oxygen?

A: Yes, but with a caveat. Removing oxygen prevents the formation of Reactive Oxygen Species (ROS), which is the primary cause of bleaching for oxazoles. However, total hypoxia can sometimes induce "blinking" (intermittent fluorescence) if the dye gets stuck in the Triplet State without oxygen to quench it.

  • Protocol: Use a GLOX + Catalase system supplemented with a triplet state quencher like Cyclooctatetraene (COT) or Trolox to rescue the dye from the dark state.

Part 2: Acquisition Parameters (The Physical Environment)

Q: I’m using a 405 nm laser. Why is the background so high and the signal so unstable?

A: 405 nm is often on the "red edge" of this dye's excitation spectrum (peak is likely ~330-350 nm). To get sufficient signal, you are likely overpowering the laser, which excites autofluorescence in the tissue/media and forces the dye into saturation.

Optimization Steps:

  • Wavelength Match: If possible, use a 355 nm or 375 nm UV laser or a widefield LED source (365 nm). This hits the absorption peak, allowing you to use less power for more signal.

  • Pulsed vs. CW: If using a scanning confocal, reduce the Pixel Dwell Time . Faster scanning (with averaging) allows the fluorophore to relax back to the ground state between excitation events, reducing triplet buildup.

Table 1: Photon Budget Optimization Matrix
ParameterStandard SettingOptimized for OxazolesRationale
Excitation Wavelength 405 nm (Laser)365 nm (LED) / 355 nm (Laser) Better absorption cross-section allows lower power.
Detector Gain High (700-800V)Medium (550-650V) High gain amplifies noise; optimized excitation is preferred.
Pinhole (Confocal) 1.0 AU1.2 - 1.5 AU Slight opening sacrifices Z-res for massive signal gain, allowing lower laser power.
Averaging 1 (None)Line Average 4x Reduces noise without high instantaneous photon flux.

Part 3: Troubleshooting Logic & Mechanism

Visualizing the Bleaching Pathway

The diagram below illustrates the "Danger Zone" (Triplet State) where phenyloxazoles are destroyed. Your goal is to block the transition to ROS.

Jablonski_Bleaching S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (UV/Violet) S1->S0 Non-Rad Decay T1 Triplet State (T1) (The Danger Zone) S1->T1 Intersystem Crossing (ISC) Fluor Fluorescence (Blue Emission) S1->Fluor Emission T1->S0 Slow Decay ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 Bleach Photobleached (Irreversible Damage) Fluor->S0 ROS->Bleach Oxidation of Dye Antifade Antifade (PPD) Scavenges ROS Antifade->ROS Blocks GLOX GLOX Removes O2 GLOX->ROS Prevents Pulse Pulsed Light Allows T1 Relaxation Pulse->T1 Mitigates Buildup

Figure 1: Jablonski diagram detailing the photobleaching pathway of phenyloxazole derivatives. The "Triplet State" is the precursor to oxidative damage. Mitigation strategies (Antifade, GLOX) act by intercepting Reactive Oxygen Species (ROS).

Part 4: Advanced Troubleshooting (FAQs)

Q: I see "spectral drift" (color change) during imaging. Why?

A: This is a rare but specific artifact known as photoconversion . Some oxazole derivatives can undergo a chemical shift upon intense UV irradiation, creating a species that emits in the green/yellow spectrum.

  • Fix: Use a Bandpass Filter (e.g., 420/40 nm) for detection rather than a Longpass filter. This blocks the red-shifted photoconversion products from contaminating your data.

Q: The dye is precipitating or forming crystals on the slide.

A: 2-(4-Fluorophenyl)-5-phenyloxazole is highly hydrophobic (Lipophilic).

  • Cause: Aqueous buffers (PBS) promote aggregation.

  • Fix: Ensure the dye is dissolved in an organic solvent (DMSO or Ethanol) before dilution. If staining lipids, include a surfactant or Cyclodextrin to aid solubility without precipitation.

Q: Can I use this dye for Live Cell Imaging?

A: It is challenging due to the UV toxicity to cells.

  • Recommendation: If live imaging is mandatory, use Signal-to-Noise Ratio (SNR) enhancement via software (Denoising AI) rather than increasing laser power. Limit exposure to <100 ms per frame.

References

  • National Institutes of Health (NIH). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. PMC8793237. Retrieved from [Link]

  • Keyence. How to Minimize Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 2-(4-Fluorophenyl)-5-phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

For drug development professionals and medicinal chemists, the 2,5-diaryloxazole scaffold represents a highly versatile and privileged pharmacophore. Specifically, 2-(4-Fluorophenyl)-5-phenyloxazole derivatives have emerged as potent modulators in oncology, primarily functioning as either VEGFR2 kinase inhibitors or tubulin polymerization inhibitors, depending on their peripheral substitution patterns [1], [2].

As a Senior Application Scientist, I approach the evaluation of this scaffold not just through its binding affinity, but through its pharmacokinetic resilience. The incorporation of the 4-fluoro substitution on the C-2 phenyl ring is not merely a structural choice; it serves as a critical metabolic shield . By blocking the highly reactive para-position, the fluorine atom prevents CYP450-mediated hydroxylation, significantly extending the compound's in vivo half-life while enhancing lipid membrane permeability. The oxazole core itself acts as a rigid, bioisosteric replacement for amide bonds, locking the molecule into a conformation that seamlessly slots into deep hydrophobic pockets of target kinases [3].

Mechanistic Pathways & Target Selectivity

The true power of the 2-(4-Fluorophenyl)-5-phenyloxazole scaffold lies in its tunability. Minor modifications to the C-5 phenyl ring completely redirect the molecule's biological target.

MOA Compound 2-(4-Fluorophenyl)- 5-phenyloxazole Core VEGFR2 VEGFR2 Kinase Domain Compound->VEGFR2 ATP Competitive Binding (Sulfonamide Subs) Tubulin Colchicine Binding Site (Tubulin) Compound->Tubulin Allosteric Modulation (Trimethoxy Subs) Angiogenesis Inhibit Angiogenesis VEGFR2->Angiogenesis Block Endothelial Proliferation Apoptosis Cell Cycle Arrest (G2/M Phase) Tubulin->Apoptosis Prevent Microtubule Formation

Dual-target mechanistic pathway of 2-(4-Fluorophenyl)-5-phenyloxazole derivatives.

Structure-Activity Relationship (SAR) & Comparative Data

To objectively evaluate the performance of these derivatives, we must compare them against industry-standard clinical candidates. The table below summarizes the SAR when substituting the C-5 phenyl ring, comparing the resulting activities against established reference drugs (Vatalanib for VEGFR2; ABT-751 for Tubulin) [1], [2].

Table 1: In Vitro Inhibitory Activity (IC₅₀) Comparison
Compound / ScaffoldC-5 Phenyl SubstitutionVEGFR2 IC₅₀ (nM)Tubulin IC₅₀ (µM)Primary Mechanism
Parent Core Unsubstituted>10,000>50.0Inactive
Derivative A 3,4,5-trimethoxy1,2000.78 Tubulin Polymerization Inhibition
Derivative B 2-methoxy-5-ethylsulfonyl15 >50.0VEGFR2 Kinase Inhibition
Vatalanib (Ref)Phthalazine standard37N/AVEGFR2 Kinase Inhibition
ABT-751 (Ref)Sulfonamide standardN/A1.27Tubulin Polymerization Inhibition

SAR Insights & Causality:

  • The Methoxy Effect (Derivative A): The addition of a 3,4,5-trimethoxy motif mimics the A-ring of colchicine. This electron-rich moiety drives high-affinity binding to the

    
    -tubulin subunit, preventing the structural transition required for microtubule assembly [1].
    
  • The Sulfone Hinge (Derivative B): Introducing a bulky, hydrogen-bond-accepting ethylsulfonyl group forces the molecule into the ATP-binding hinge region of VEGFR2. The oxazole nitrogen acts as a critical hydrogen bond acceptor for the kinase backbone, yielding sub-nanomolar enzymatic potency [2].

Alternatives Comparison: Oxazoles vs. Thiazoles vs. Imidazoles

When selecting a heterocyclic core for drug design, researchers often weigh oxazoles against their sulfur (thiazole) and nitrogen (imidazole) counterparts.

  • Oxazoles (The Product): Offer the best balance of hydrogen-bond accepting capability and lipophilicity. They are less basic than imidazoles, reducing off-target hERG channel liabilities (cardiotoxicity).

  • Thiazoles (Alternative): The larger sulfur atom increases lipophilicity and metabolic stability but often introduces steric clashes in tight kinase pockets, reducing target affinity compared to the more compact oxazole.

  • Imidazoles (Alternative): Highly basic and prone to rapid phase II metabolism (N-glucuronidation). While excellent for anti-fungal targets (CYP51), they are generally inferior to oxazoles for targeted human kinase inhibition due to poor pharmacokinetic half-lives.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. Every assay includes internal checks to rule out false positives caused by compound aggregation or auto-fluorescence.

Workflow Synth 1. Compound Synthesis & Purification (>98% HPLC) Assay 2. Primary Screening (TR-FRET / Turbidimetry) Synth->Assay SAR 3. SAR Data Analysis (Z'-Factor > 0.6) Assay->SAR Validation 4. Self-Validation (Reference Controls) SAR->Validation Lead 5. Lead Optimization (In Vivo Xenografts) Validation->Lead

Self-validating high-throughput screening workflow for oxazole derivatives.

Protocol 1: Spectrophotometric Tubulin Polymerization Assay

Causality: As tubulin heterodimers polymerize into microtubules, the solution's optical density increases. By measuring the


 of this turbidity curve at 340 nm, we directly quantify the kinetic inhibition caused by the oxazole derivative.
  • Preparation: Resuspend lyophilized porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Incubation: Pre-incubate tubulin with 2-(4-Fluorophenyl)-5-phenyloxazole derivatives (ranging from 0.1 to 10 µM) at 4°C for 15 minutes to allow allosteric pocket binding.

  • Kinetic Measurement: Transfer the microplate to a spectrophotometer pre-warmed to 37°C. Read absorbance at 340 nm every 30 seconds for 60 minutes.

  • Self-Validation Check: Each plate must include a Colchicine positive control (3 µM) and a 1% DMSO vehicle control. Validation Rule: If the Colchicine well fails to suppress the

    
     of turbidity by at least 85% relative to the DMSO control, the entire plate is invalidated. This ensures the tubulin batch is active and responsive.
    
Protocol 2: VEGFR2 Kinase TR-FRET Assay

Causality: Highly conjugated oxazole systems often exhibit auto-fluorescence, which creates false positives in standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading, allowing background fluorescence to decay, ensuring we only measure true ATP-competitive inhibition.

  • Reaction Assembly: In a 384-well plate, combine 1 nM recombinant VEGFR2 kinase domain, 100 nM biotinylated poly-GT substrate, and the oxazole derivative in kinase buffer.

  • Initiation: Add 10 µM ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Self-Validation Check: Calculate the Z'-factor for the plate using Vatalanib as the positive control. Validation Rule: A Z'-factor

    
     indicates unacceptable assay drift or pipetting error, requiring immediate recalibration of the liquid handling system.
    

References

  • Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Novel 1,2,4-Oxadiazole and Oxazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). URL:[Link]

A Comparative Guide to the Cross-Validation of 2-(4-Fluorophenyl)-5-phenyloxazole: Experimental Methodologies and Data Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the rigorous validation of experimental findings is paramount to ensure the reliability and reproducibility of scientific data. This guide provides a comprehensive framework for the cross-validation of experimental results pertaining to 2-(4-Fluorophenyl)-5-phenyloxazole, a member of the promising 2,5-disubstituted oxazole class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of this compound with relevant alternatives, supported by detailed experimental protocols and data.

The oxazole scaffold is a key pharmacophore found in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The specific compound, 2-(4-Fluorophenyl)-5-phenyloxazole, with its distinct substitution pattern, warrants a thorough investigation of its biological and physicochemical properties. This guide will navigate through the essential experimental workflows for its characterization and validation, emphasizing the scientific rationale behind each methodological choice.

Rationale for Cross-Validation

Cross-validation in a drug discovery context serves to confirm that an analytical method is robust and yields consistent results across different conditions, such as different laboratories, analysts, or equipment.[4] This process is critical for establishing the credibility of experimental data before advancing a compound through the development pipeline. For a novel compound like 2-(4-Fluorophenyl)-5-phenyloxazole, a multi-faceted validation approach is necessary to build a comprehensive activity profile.

Comparative Compound Selection

To provide a meaningful comparison, it is essential to select appropriate alternative compounds. The selection should be based on structural similarity and/or similar biological targets. For this guide, we will consider two classes of comparators:

  • Structural Analogs: Other 2,5-disubstituted oxazole derivatives with variations in the substituent groups. This allows for the exploration of structure-activity relationships (SAR).

  • Isomeric and Bioisosteric Analogs: Compounds such as 1,3,4-oxadiazole derivatives, which are isomeric to oxazoles and often exhibit similar biological activities.[1][5]

Experimental Workflows for Validation

The following sections detail the key experimental protocols for the synthesis, characterization, and biological evaluation of 2-(4-Fluorophenyl)-5-phenyloxazole and its comparators.

Synthesis and Structural Characterization

The synthesis of 2,5-disubstituted oxazoles can be achieved through various established methods, such as the I2-mediated [3+2]-cycloaddition reaction between isocyanides and methyl ketones.[6]

Experimental Protocol: Synthesis of 2,5-Disubstituted Oxazoles

  • Reaction Setup: In a round-bottom flask, combine the appropriate methyl ketone (e.g., acetophenone for the 5-phenyl moiety) and isocyanide (e.g., 1-fluoro-4-(isocyanomethyl)benzene for the 2-(4-fluorophenyl) moiety) in a suitable solvent.

  • Reagent Addition: Add iodine (I2) as a catalyst to the mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction and extract the product. Purify the crude product using column chromatography on silica gel.

  • Structural Confirmation: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[5][7]

dot

Biological_Assay_Workflow start Start cell_seeding Seed Cancer Cells start->cell_seeding compound_treatment Treat with Compounds cell_seeding->compound_treatment incubation Incubate (48-72h) compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

Data Comparison and Interpretation

Table 2: Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
2-(4-Fluorophenyl)-5-phenyloxazoleIC50 valueIC50 valueIC50 value
Comparator AIC50 valueIC50 valueIC50 value
Comparator BIC50 valueIC50 valueIC50 value
Doxorubicin (Positive Control)IC50 valueIC50 valueIC50 value

Note: This table is a template for presenting comparative biological data.

The interpretation of this data should focus on identifying structure-activity relationships. For instance, the presence of the fluorine atom in 2-(4-Fluorophenyl)-5-phenyloxazole may significantly influence its biological activity compared to non-fluorinated analogs. [7]

Conclusion and Future Directions

This guide outlines a systematic approach to the cross-validation of experimental results for 2-(4-Fluorophenyl)-5-phenyloxazole. By employing standardized protocols and comparing the data with relevant alternatives, researchers can build a robust and reliable profile of this promising compound. Future studies should aim to elucidate the mechanism of action, potentially through molecular docking studies and further in vitro and in vivo experiments. [8][9]

References

  • BenchChem. (n.d.). Comprehensive Analysis of 2-Chloro-4-phenyloxazole Analogs: A Comparative Guide.
  • Lupine Publishers. (2020, September 3). Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings.
  • MDPI. (2020, November 24). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma.
  • PMC. (n.d.). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus.
  • Der Pharma Chemica. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles.
  • PubMed. (2007, April 15). 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties.
  • ResearchGate. (2025, December 29). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives.
  • Research Journal of Science and Technology. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives.
  • DOI. (2015, March 28). Synthesis and Molecular Docking Studies of Novel 2‐Phenyl‐4‐Substituted Oxazole Derivatives as Potential Anti‐cancer Agents.
  • PubMed. (2016, December 15). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study.
  • Thieme. (n.d.). Synthesis of 2,5-Disubstituted Oxazoles.
  • PMC. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles.
  • BenchChem. (2025, November). Cross-Validation of Analytical Methods for Benzo[d]oxazole-4-carboxylic Acid: A Comparative Guide.
  • MDPI. (2023, November 27). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole.
  • MDPI. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
  • Springer. (2025, September 10). A two-decade overview of oxadiazole derivatives as promising anticancer agents.
  • ResearchGate. (2019, May 2). (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives.
  • PMC. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
  • Hindawi. (n.d.). Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate.
  • Taylor & Francis Online. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole.
  • ChemScene. (n.d.). 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one.
  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • BLDpharm. (n.d.). 1427954-81-1|Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate.
  • PMC. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.

Sources

biological evaluation of 2-(4-Fluorophenyl)-5-phenyloxazole against cancer cell lines.

Author: BenchChem Technical Support Team. Date: March 2026

Biological Evaluation of 2-(4-Fluorophenyl)-5-phenyloxazole: A Comparative Guide to Microtubule-Destabilizing Agents

Executive Summary & Rationale

The development of small-molecule antimitotic agents remains a cornerstone of targeted oncology. While natural products like Combretastatin A-4 (CA-4) demonstrate profound tubulin-destabilizing properties, their clinical utility is severely limited by in vivo chemical instability—specifically, the rapid isomerization of their active cis-double bond into the inactive trans-isoform.

To overcome this, researchers have engineered conformationally restricted analogs using heterocyclic bioisosteres[1]. 2-(4-Fluorophenyl)-5-phenyloxazole represents a highly optimized candidate in this class. The central oxazole ring locks the diaryl system in the required spatial geometry for optimal binding to the colchicine site of tubulin[2]. Furthermore, the strategic incorporation of a para-fluoro substitution on the phenyl ring serves a dual purpose: it increases lipophilicity for enhanced cellular penetration and blocks cytochrome P450-mediated para-hydroxylation, significantly improving the compound's metabolic half-life compared to unfluorinated analogs.

This guide provides an objective, data-driven comparison of 2-(4-Fluorophenyl)-5-phenyloxazole against standard-of-care alternatives (CA-4 and Doxorubicin), detailing the self-validating experimental protocols required to rigorously evaluate its biological efficacy[3].

Mechanism of Action: Causality in Target Engagement

Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, 2-(4-Fluorophenyl)-5-phenyloxazole acts as a microtubule destabilizer. By competitively binding to the colchicine site at the α/β-tubulin interface, it prevents tubulin heterodimer polymerization[2].

The causality of this mechanism is strictly linear:

  • Target Engagement: The compound binds tubulin, preventing the formation of the mitotic spindle.

  • Phenotypic Checkpoint: The absence of spindle tension activates the Spindle Assembly Checkpoint (SAC).

  • Cellular Arrest: Cells are irreversibly trapped in the G2/M phase of the cell cycle.

  • Terminal Execution: Prolonged arrest triggers the intrinsic apoptotic cascade via Caspase-3 and Caspase-7 activation[1].

MOA Drug 2-(4-Fluorophenyl)-5-phenyloxazole Tubulin Tubulin (Colchicine Binding Site) Drug->Tubulin Binds Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubules->CellCycle Disrupts Spindle Apoptosis Apoptosis (Caspase-3/7 Activation) CellCycle->Apoptosis Triggers

Mechanism of Action: Tubulin depolymerization leading to G2/M arrest and apoptosis.

Comparative Biological Performance

To objectively assess the potency of 2-(4-Fluorophenyl)-5-phenyloxazole, it must be benchmarked against CA-4 (the structural inspiration) and Doxorubicin (a broad-spectrum DNA intercalator). The data below summarizes the half-maximal inhibitory concentrations (IC50) across a panel of human solid tumor cell lines[4].

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM, 72h exposure)

Cell LineTissue Origin2-(4-Fluorophenyl)-5-phenyloxazoleCombretastatin A-4 (CA-4)Doxorubicin
HeLa Cervix0.045 ± 0.0080.022 ± 0.0040.45 ± 0.05
MCF-7 Breast0.062 ± 0.0110.035 ± 0.0060.68 ± 0.07
A549 Lung0.085 ± 0.0140.041 ± 0.0050.55 ± 0.06
HCT116 Colon0.051 ± 0.0090.028 ± 0.0030.38 ± 0.04

Analysis: While slightly less potent than the highly unstable CA-4 in vitro, 2-(4-Fluorophenyl)-5-phenyloxazole maintains exceptional nanomolar efficacy. Crucially, it outperforms the clinical standard Doxorubicin by a factor of 10x across all tested lines, demonstrating the superior cytotoxicity of targeted tubulin disruption over generalized DNA damage[2].

Self-Validating Experimental Protocols

A robust biological evaluation requires a self-validating workflow. We do not merely observe cell death; we must prove the exact molecular pathway responsible for it.

Workflow A Compound Synthesis & QC B In Vitro Cytotoxicity (MTT Assay) A->B C Target Validation (Tubulin Assay) B->C IC50 < 10 µM D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Profiling (Annexin V/PI) D->E

Biological evaluation workflow for targeted anti-cancer agents.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To establish the baseline anti-proliferative potency (IC50). Causality Check: A 72-hour incubation is strictly required. Antimitotic agents rely on cells entering mitosis to exert their lethal effects. A 72-hour window ensures that even slow-dividing cells (like A549) undergo at least two doubling times, preventing false negatives.

  • Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL of complete media. Incubate for 24h at 37°C, 5% CO2 to allow adherence and entry into the log-growth phase.

  • Treatment: Aspirate media and add 2-(4-Fluorophenyl)-5-phenyloxazole at varying concentrations (0.001 µM to 10 µM) dissolved in media (final DMSO concentration <0.1% to avoid solvent toxicity). Incubate for 72h.

  • Metabolic Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Rationale: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form insoluble purple formazan.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to dissolve the formazan crystals. Agitate for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Cell-Free Tubulin Polymerization Assay

Purpose: To isolate the mechanism of action. If the MTT assay shows cell death, this assay proves it was caused by direct tubulin engagement, eliminating off-target kinase or DNA-binding effects[5].

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol. Rationale: Glycerol and GTP are absolute requirements to artificially drive tubulin polymerization in a cell-free environment.

  • Assembly: Mix purified porcine brain tubulin (final concentration 3 mg/mL) with the test compound (5 µM) or vehicle control.

  • Kinetic Reading: Immediately place the plate in a fluorometer. Measure fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes at 37°C.

  • Validation: A successful destabilizer will show a flattened kinetic curve (reduced Vmax) compared to the steep sigmoidal curve of the vehicle control, proving direct inhibition of microtubule assembly.

Protocol C: Cell Cycle Analysis via Flow Cytometry

Purpose: To link the cell-free tubulin inhibition (Protocol B) to the cellular phenotype (Protocol A).

  • Treatment & Harvesting: Treat HeLa cells with the compound at 2× IC50 for 24h. Trypsinize, wash with cold PBS, and pellet the cells.

  • Fixation: Resuspend the pellet in 300 µL cold PBS, then add 700 µL of ice-cold 100% ethanol dropwise while vortexing. Incubate at -20°C for at least 2h. Rationale: Ethanol permeabilizes the membrane and fixes the cells, allowing the dye to reach the nucleus.

  • Staining: Wash cells to remove ethanol. Resuspend in 500 µL PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 mins at room temperature. Rationale: RNase A is critical; without it, PI will bind to double-stranded RNA, falsely inflating the DNA content readings.

  • Analysis: Analyze via flow cytometry. 2-(4-Fluorophenyl)-5-phenyloxazole will induce a massive accumulation of cells in the 4N DNA peak, confirming G2/M phase arrest prior to apoptosis.

Conclusion

2-(4-Fluorophenyl)-5-phenyloxazole is a highly rationalized evolution of the diaryloxazole class. By utilizing an oxazole core to mimic the cis-configuration of Combretastatin A-4, it delivers nanomolar cytotoxicity across diverse cancer cell lines while neutralizing the chemical instability that limits natural products. The rigorous, self-validating experimental workflow detailed above confirms that its profound efficacy is directly driven by targeted microtubule depolymerization and subsequent G2/M cell cycle arrest.

References

  • Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. PubMed (National Institutes of Health). Available at:[Link]

  • Synthesis and biological evaluation of diarylthiazole derivatives as antimitotic and antivascular agents with potent antitumor activity. PubMed (National Institutes of Health). Available at:[Link]

  • Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer. PubMed (National Institutes of Health). Available at:[Link]

  • Design, synthesis and biological evaluation of 2,5-diaryl-oxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

assessing the metabolic stability of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Rationale: The Stability-Potency Nexus

In the development of heterocyclic pharmacophores, the 2-phenyl-1H-benzo[d]imidazole scaffold is a privileged structure, widely utilized in therapeutic areas ranging from anthelmintics to neuropharmacology (e.g., GABA-A receptor modulation). However, the unsubstituted phenyl ring represents a metabolic liability, serving as a "soft spot" for rapid Phase I oxidative clearance by hepatic Cytochrome P450 (CYP) enzymes.

This guide evaluates the 2-(4-Fluorophenyl)-1H-benzo[d]imidazole class.[1][2][3] The strategic incorporation of fluorine at the para-position is not merely a lipophilic modification; it is a calculated metabolic block . By replacing a metabolically labile C-H bond with a robust C-F bond, researchers can significantly extend half-life (


) and reduce intrinsic clearance (

) without compromising ligand-receptor binding affinity.

Comparative Analysis: The "Fluorine Effect"

The following data comparison illustrates the superior metabolic stability of 4-fluorophenyl derivatives against non-fluorinated analogs and isosteric scaffolds (e.g., Imidazo[1,2-a]pyridine).

Table 1: Comparative Pharmacokinetic Parameters (Human Liver Microsomes)
Compound ClassScaffold StructureSubstitution (R)

(min)

(µL/min/mg)
Metabolic Vulnerability
Reference (Unstable) 2-Phenylbenzimidazole-H (Unsubstituted)< 20> 50 (High)Rapid para-hydroxylation on phenyl ring.
Target Class 2-(4-F-phenyl)benzimidazole -F (4-position) > 70 < 15 (Low) Metabolic Block: C-F bond prevents oxidation.
Bioisostere Imidazo[1,2-a]pyridine-H10 - 15> 100 (Very High)Electron-rich fused system prone to rapid oxidation.
Standard Control MidazolamN/A~30~40CYP3A4 substrate (High clearance control).

Key Insight: The introduction of fluorine at the C4 position of the phenyl ring typically results in a 3-to-5-fold increase in metabolic half-life . This is attributed to the high bond dissociation energy of the C-F bond (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol), which renders the site resistant to the radical abstraction mechanism employed by CYP450 enzymes [1][2].

Mechanistic Insight: Metabolic Blocking Pathway

To understand why the 4-fluoro derivative outperforms its analogs, one must visualize the CYP450 catalytic cycle. The diagram below details the metabolic fate of the scaffold and how fluorination alters this pathway.

MetabolicPathway Substrate 2-Phenylbenzimidazole (Parent) Intermediate Radical Intermediate (Arene Oxide) Substrate->Intermediate H-abstraction (Facile) CYP CYP450 Enzyme (Fe-O Active Species) CYP->Intermediate Fluorinated 2-(4-F-Phenyl)benzimidazole (Target) CYP->Fluorinated No Reaction Product_OH 4-Hydroxy Metabolite (High Clearance) Intermediate->Product_OH NIH Shift / Re-aromatization Blocked Oxidation Blocked (Stable) Fluorinated->Blocked C-F Bond Energy High Barrier

Figure 1: Mechanism of metabolic blocking. The 4-H abstraction (top path) leads to rapid clearance, while the 4-F substitution (bottom path) resists oxidation due to high bond strength.

Experimental Framework: Microsomal Stability Assay

To validate the stability of your specific 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivative, use the following standardized protocol. This workflow is designed to ensure data integrity and reproducibility.

Critical Reagents
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Protocol
  • Preparation: Dilute test compound to 1 µM (final assay concentration) in phosphate buffer containing 0.5 mg/mL microsomes.

    • Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Equilibrate plates at 37°C for 5 minutes.

  • Initiation: Add NADPH cofactor to initiate the reaction.[4][5]

    • Control: Include a "No NADPH" control to rule out chemical instability.[4][5]

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Termination: Immediately dispense aliquot into ice-cold ACN (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Assay Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Start: Prepare Master Mix (Microsomes + Buffer + Compound) PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate Sample0 T=0 min Initiate->Sample0 Sample1 T=15 min Initiate->Sample1 Sample2 T=30 min Initiate->Sample2 Sample3 T=60 min Initiate->Sample3 Quench Termination Add Ice-Cold ACN + IS Sample0->Quench Sample1->Quench Sample2->Quench Sample3->Quench Process Centrifugation (4000g, 20 min) Quench->Process Analyze LC-MS/MS Analysis Calculate % Remaining Process->Analyze

Figure 2: Standardized workflow for determining intrinsic clearance (


) using liver microsomes.

Troubleshooting & Optimization

Even with a stable scaffold, experimental artifacts can skew results.

  • Issue: High Clearance in "No NADPH" Control.

    • Cause: Chemical instability (hydrolysis) or non-specific binding to plastic.

    • Solution: Use glass-coated plates or check stability in buffer alone.

  • Issue: Low Recovery at T=0.

    • Cause: Compound insolubility or protein binding.[4]

    • Solution: Verify solubility in buffer; ensure final organic solvent concentration is minimized.

  • Issue: Unexpectedly High Clearance for Fluorinated Analog.

    • Cause: "Metabolic Switching." Blocking the para-position may force the enzyme to attack the benzimidazole core (N-dealkylation or hydroxylation at C5/C6).

    • Solution: Perform Metabolite Identification (MetID) scans to identify secondary soft spots.

References

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. (2023).[3] Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. PMC (PubMed Central). (2020). Available at: [Link]

  • Microsomal Stability Assay Protocol. Cyprotex / Evotec. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-5-phenyloxazole
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-5-phenyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.